Walphos SL-W006-2
Description
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Properties
Molecular Formula |
C46H44FeP2 |
|---|---|
Molecular Weight |
714.6 g/mol |
InChI |
InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1 |
InChI Key |
SPJXDOOLGLNVOP-QYKZUBHNSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Walphos SL-W006-2 Ligand
Introduction: The Significance of Walphos Ligands in Asymmetric Catalysis
Walphos ligands are a class of ferrocene-based chiral phosphine ligands that have garnered significant attention in the field of asymmetric catalysis.[1] Their unique structural framework, characterized by a combination of planar and central chirality, imparts exceptional levels of enantioselectivity in a wide array of chemical transformations. These ligands are particularly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, where the formation of a specific enantiomer of a chiral molecule is paramount.[1] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, enabling the rational design of ligands for specific catalytic applications. Walphos SL-W006-2, in particular, has demonstrated high efficacy in such reactions, making its synthesis a topic of considerable interest to researchers in academia and the pharmaceutical industry.
Molecular Structure and Stereochemistry
The this compound ligand, systematically named (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, possesses a well-defined three-dimensional architecture that is crucial for its catalytic activity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 849925-21-9 | C46H44FeP2 | 714.63 g/mol |
Table 1: Chemical and Physical Properties of this compound.[2]
The stereochemistry of this compound is a key determinant of its function in asymmetric catalysis. The "(1R)" and "(1S)" descriptors denote the absolute configurations of the two stereogenic centers, while the planar chirality of the ferrocene backbone further contributes to the ligand's ability to create a highly selective chiral environment around a metal center.
Synthetic Strategy: A Modular Approach
The synthesis of this compound is a multi-step process that relies on the strategic assembly of its constituent fragments. The general approach leverages the well-established chemistry of ferrocene and the diastereoselective functionalization of its derivatives. The key starting material for this synthesis is enantiopure (R)-Ugi's amine, a versatile building block in the preparation of a wide range of chiral ferrocene-based ligands.
The overall synthetic workflow can be conceptualized as follows:
Caption: Negishi coupling to form the ferrocenylaryl backbone.
Step-by-Step Procedure:
-
Lithiation of (R)-Ugi's Amine: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-Ugi's amine (1.0 equiv) in anhydrous diethyl ether. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Transmetalation: Cool the resulting solution back to -78 °C and add a solution of anhydrous zinc chloride (1.2 equiv) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Negishi Coupling: In a separate Schlenk flask, prepare a solution of 2-bromophenyl diphenylphosphine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in anhydrous THF. Add the freshly prepared organozinc reagent to this catalyst mixture via cannula. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Part 2: Substitution of the Dimethylamino Group
The final step in the synthesis of this compound involves the nucleophilic substitution of the dimethylamino group with the desired secondary phosphine. This reaction typically proceeds with retention of configuration at the stereogenic carbon atom. [3] Reaction Scheme:
Caption: Final substitution step to yield this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the intermediate from Part 1 (1.0 equiv) and bis(3,5-dimethylphenyl)phosphine (1.2 equiv) in degassed acetic acid.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by ³¹P NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere. The purified this compound should be stored under an inert atmosphere to prevent oxidation.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Complex multiplet signals in the aromatic and ferrocenyl regions, and characteristic signals for the methyl and ethyl groups. |
| ³¹P NMR | Two distinct signals corresponding to the two different phosphine environments. |
| ¹³C NMR | A full complement of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Table 2: Analytical Techniques for the Characterization of this compound.
Conclusion and Future Outlook
The synthesis of this compound, while a multi-step process, is achievable through well-established organometallic and synthetic methodologies. The modular nature of the synthesis allows for the potential creation of a diverse library of Walphos ligands with tailored steric and electronic properties. This, in turn, will continue to fuel the discovery of new and more efficient asymmetric catalytic transformations, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. The continued development of robust and scalable synthetic routes to these valuable ligands remains a key area of research.
References
- Schuecker, R., et al. (2010). Synthesis of Ferrocenyl Diphosphine Ligands: Substitution of α-Methoxy or α-Dimethylamino Groups by Phosphines. Retention versus Inversion: A Stereochemical Study. Organometallics, 29.
-
Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Retrieved from [Link]
- Chen, J., et al. (2015). A simple synthetic approach for the transformation of (S)-Ugi's amine. Chinese Chemical Letters, 26(7), 843-846.
- Murphy, E. C., & Johnson, J. S. (2022).
-
Solvias AG. (2020). Ligands and Catalysts Catalogue. Retrieved from [Link]
Sources
Technical Guide: Walphos SL-W006-2 in Asymmetric Catalysis
[1][2][3]
Executive Summary
Walphos SL-W006-2 (CAS: 849925-21-9) represents a high-performance tier within the ferrocenyl-based diphosphine ligand class.[][2][3] Distinguished by its modular ferrocene backbone and specific steric tuning via 3,5-xylyl groups, this ligand is critical for researchers targeting difficult asymmetric hydrogenations—specifically for sterically hindered alkenes and ketones where standard BINAP or DuPhos systems fail to induce sufficient enantioselectivity.[2]
This guide serves as an operational manual for the application of SL-W006-2, moving beyond basic data to provide a mechanistic rationale for its use, validated experimental protocols, and troubleshooting frameworks derived from industrial application.
Part 1: Chemical Identity & Technical Specifications[2][3][4]
The efficacy of SL-W006-2 stems from its C1-symmetry and the electronic modulation provided by the electron-rich ferrocene scaffold combined with the steric bulk of the xylyl substituents.[][2][3]
Technical Data Table
| Parameter | Specification |
| Common Name | This compound |
| CAS Number | 849925-21-9 |
| Molecular Formula | C₄₆H₄₄FeP₂ |
| Molecular Weight | 714.63 g/mol |
| IUPAC Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |
| Appearance | Orange to Red-Orange crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water, Alcohols (low solubility) |
| Air Sensitivity | Oxidatively unstable in solution; store under Argon/Nitrogen |
| Key Substituents | P1: Diphenylphosphine (-PPh₂)P2: Bis(3,5-dimethylphenyl)phosphine (3,5-Xylyl) |
Structural Logic
The Walphos scaffold features a ferrocene backbone that creates a rigid yet adaptable chiral pocket.[][2][3] SL-W006-2 specifically utilizes 3,5-dimethylphenyl (xylyl) groups on the alkyl-phosphine arm.[][2][3]
-
Mechanistic Impact: The xylyl groups increase steric bulk compared to phenyl analogs (SL-W001 series), often enhancing enantioselectivity (ee) in substrates with smaller pro-chiral centers by tightening the chiral pocket.[][2][3]
-
Electronic Effect: The electron-rich ferrocene backbone facilitates rapid oxidative addition steps in Rh and Ru catalytic cycles.[][2][3]
Part 2: Experimental Framework & Protocols
Scientist's Note: The most common failure mode with Walphos ligands is oxidation prior to complexation.[][2][3] The protocols below assume a strict Schlenk or Glovebox environment (< 1 ppm O₂).
Protocol A: In-Situ Catalyst Generation (Rh-Walphos System)
Target Application: Asymmetric Hydrogenation of Functionalized Alkenes (e.g., Dehydroamino acids, Itaconates).[][2][3]
Reagents:
-
Precursor: [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄ (1.0 equiv)[][2][3]
-
Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)[][2][3]
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, weigh 3.6 mg (0.005 mmol) of SL-W006-2 into a 4 mL vial.
-
Metal Addition: Add 2.0 mg (0.005 mmol) of [Rh(cod)₂]BF₄ solid directly to the vial.
-
Solvation: Add 1.0 mL of anhydrous, degassed MeOH.
-
Complexation: Stir at room temperature for 15–30 minutes.
-
Substrate Addition: Add the substrate (0.5 – 1.0 mmol) dissolved in 2–3 mL of solvent.
-
Hydrogenation: Transfer to an autoclave/pressure reactor. Purge 3x with H₂. Pressurize to 5–30 bar (substrate dependent) and stir at 25°C.
Protocol B: Ru-Catalyzed Hydrogenation of Ketones
Target Application: Synthesis of Chiral Alcohols (e.g., β-keto esters).[][2][3]
Modification:
Part 3: Mechanistic Visualization
Workflow: High-Throughput Screening (HTS) to Scale-Up
The following diagram outlines the decision logic for screening SL-W006-2 against other ligand classes.
Caption: Operational workflow for integrating this compound into asymmetric screening campaigns.
Catalytic Cycle: Rh-Walphos Hydrogenation
Understanding the cycle helps in troubleshooting low conversion (often step 2 failure) or low ee (step 3 failure).[][2][3]
Caption: Simplified Rh-Walphos catalytic cycle. The steric bulk of SL-W006-2 dictates the facial selectivity during the Migratory Insertion step.[][2][3]
Part 4: Troubleshooting & Optimization (E-E-A-T)
Problem: High Conversion, Low Enantioselectivity (< 50% ee)
-
Root Cause: Non-selective binding often caused by solvent interference or lack of steric pressure.[][2][3]
-
Solution: Switch from coordinating solvents (MeOH) to non-coordinating solvents (DCM or Toluene). The bulky 3,5-xylyl groups on SL-W006-2 often require specific solvation shells to lock the conformation.[][2][3]
-
Advanced Tactic: Lower the temperature to 0°C. Walphos ligands are robust; lower T often drastically improves ee with minimal loss in TOF (Turnover Frequency).[][2][3]
Problem: No Reaction (0% Conversion)
Problem: Slow Reaction (Low TOF)
References
-
BOC Sciences. this compound Product Specifications and CAS Verification.[][2][3] Retrieved from [][2][3]
-
Solvias AG. Ligands and Catalysts Catalogue (2020). Detailed nomenclature and application data for the Walphos series. Retrieved from [][2][3]
-
Strem Chemicals (Ascensus). Technical Note: Walphos Ligands in Asymmetric Synthesis. Retrieved from [][2][3]
-
PubChem. this compound Compound Summary. National Library of Medicine.[][2][3] Retrieved from [][2][3]
-
Gross, M. A., et al. (2014).[][2][3] Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 1945-1952.[][2][3] (Mechanistic comparison of Walphos backbone). Retrieved from [][2][3]
Technical Guide: Coordination Chemistry of Walphos SL-W006-2 with Transition Metals
Executive Summary
Walphos SL-W006-2 (CAS: 849925-21-9) represents a high-performance tier within the ferrocenyl-aryl diphosphine ligand class.[][2][3] Distinguished by its (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene architecture, this ligand introduces specific steric bulk via 3,5-dimethylphenyl (xylyl) groups on the alkyl-backbone phosphine.[][2][3]
This guide details the coordination mechanics, electronic profiling, and catalytic utility of SL-W006-2, specifically focusing on its privileged status in Rh(I)-catalyzed asymmetric hydrogenation of sterically demanding alkenes and Ru(II)-catalyzed reduction of ketones.[][2][3]
Part 1: Ligand Architecture & Physicochemical Profile[1][2][3]
Structural Anatomy
Unlike C2-symmetric ligands (e.g., BINAP), this compound possesses C1 symmetry , creating a highly specific chiral pocket.[][2][3] Its architecture is defined by two distinct phosphine environments:[][3]
-
The Stabilizing Anchor: A diphenylphosphino group attached to the ortho-position of a phenyl ring, which is itself bonded to the ferrocene backbone.[][2][3]
-
The Modulating Arm: A bis(3,5-dimethylphenyl)phosphino group attached to the chiral ethyl substituent on the ferrocene.[][2][3]
The introduction of the 3,5-dimethylphenyl (xylyl) groups in SL-W006-2 (compared to the phenyl groups in SL-W001) increases the steric demand and slightly enhances electron density at the phosphorus center, often resulting in higher enantioselectivity for substrates with competing steric bulk.[][2][3]
Electronic & Steric Parameters[1][2][3][4]
-
Bite Angle: Upon coordination, Walphos ligands form an 8-membered chelate ring .[][2][3][4] This large bite angle favors cis-coordination geometries and accommodates bulky substrates.[][2][3]
-
Chirality: The ligand possesses both planar chirality (ferrocene substitution pattern) and central chirality (ethyl arm).[][2][3]
-
Electronic Bias: The xylyl-phosphine is more electron-rich than the diphenyl-phosphine, creating an electronic gradient across the metal center that influences trans-effect operations during the catalytic cycle.[][2][3]
Table 1: Physicochemical Specifications of SL-W006-2
| Parameter | Specification |
| CAS Number | 849925-21-9 |
| Formula | C46H44FeP2 |
| MW | 714.63 g/mol |
| Appearance | Orange to dark orange crystalline powder |
| Stability | Air-stable in solid state; sensitive in solution |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Alcohols/Water |
Part 2: Coordination Chemistry Principles
Metal Binding Modes
SL-W006-2 acts as a bidentate chelator.[][2][3] The flexibility of the 8-membered ring allows the ligand to adapt to the steric requirements of the substrate/metal complex, a feature often cited as the "flexible fit" mechanism.[][2][3]
Rhodium(I) Complexation[2][3]
-
Coordination: The ligand displaces the diene (COD/NBD) to form cationic species of the type [Rh(SL-W006-2)(Solvent)₂]⁺ .[][2]
-
Geometry: Distorted square planar.[][2][3] The large chelate ring forces the P-Rh-P angle to open, exposing the metal face for substrate binding.[][2][3]
Ruthenium(II) Complexation[2][3][4][5]
-
Coordination: Forms neutral species [RuCl₂(SL-W006-2)(diamine)] (in Noyori-type systems) or cationic solvates depending on the counterion.[][2][3]
-
Utility: Essential for ketone hydrogenation where the NH-effect of a diamine co-ligand is required.[][2][3]
Visualization of Coordination Logic
Figure 1: Logical flow of this compound coordination features leading to catalytic activity.[][3]
Part 3: Catalytic Applications & Case Studies
Asymmetric Hydrogenation of Alkenes (Rh-Catalyzed)
SL-W006-2 is a "privileged" ligand for the hydrogenation of functionalized olefins, particularly those relevant to pharmaceutical intermediates.[][2][3]
-
Key Substrate Class:
-unsaturated carboxylic acids, esters, and enamides.[][2][3] -
Mechanism: The Rh(I) cycle involves oxidative addition of H₂, migratory insertion of the alkene, and reductive elimination.[][2][3] The xylyl groups of SL-W006-2 effectively block one quadrant of the catalyst, forcing the substrate to bind in a specific prochiral orientation.[][2][3]
Case Study: Synthesis of Aliskiren Intermediate Walphos ligands, including the W006 series, have been instrumental in the synthesis of chiral intermediates for Aliskiren (a renin inhibitor).[][2][3] The hydrogenation of 2-isopropylcinnamic acid derivatives using Walphos-Rh complexes yields high optical purity (>95% ee), critical for the drug's efficacy.[][2][3]
Asymmetric Hydrogenation of Ketones (Ru-Catalyzed)
While often associated with Rh, SL-W006-2 is highly effective in Ru-catalyzed reduction of
-
Example: Hydrogenation of 2,4-pentanedione to (S,S)-2,4-pentanediol.
-
Performance: >98% ee and quantitative conversion.
Part 4: Experimental Protocols
Protocol A: In-Situ Preparation of Rh(I)-SL-W006-2 Catalyst
This protocol describes the generation of the active catalyst for hydrogenation screening.[][2][3]
Materials:
-
This compound (Ligand)[]
Workflow:
-
Inert Environment: Perform all steps in a glovebox (N₂ or Ar atmosphere).
-
Weighing:
-
Weigh 4.1 mg (0.01 mmol) of [Rh(COD)₂]BF₄ into a 4 mL vial.
-
Weigh 7.9 mg (0.011 mmol, 1.1 equiv) of SL-W006-2 into a separate vial.
-
-
Dissolution:
-
Complexation: Stir at room temperature for 15–30 minutes. The solution color will deepen to a reddish-orange, indicating the formation of [Rh(SL-W006-2)(COD)]BF₄ .[][3]
-
Usage: This stock solution is ready for injection into the hydrogenation autoclave containing the substrate.
Protocol B: Asymmetric Hydrogenation Screening
Substrate: Methyl 2-acetamidoacrylate (Standard Test Substrate).
-
Preparation: Dissolve 1 mmol of substrate in 4 mL MeOH in a glass liner.
-
Catalyst Addition: Add 1 mol% (relative to substrate) of the catalyst solution prepared in Protocol A.
-
Pressurization: Place liner in a high-pressure autoclave. Purge 3x with H₂ (10 bar).
-
Reaction: Pressurize to 30 bar H₂. Stir at 25°C for 12 hours.
-
Analysis: Vent H₂. Analyze conversion and ee via Chiral HPLC or GC.[][2][3]
Part 5: Troubleshooting & Optimization
Table 2: Common Issues and Remediation Strategies
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂/H₂O) | Ensure strict anaerobic conditions; use dry solvents (<50 ppm H₂O).[][2][3] |
| Low Conversion | Substrate Inhibition | Increase H₂ pressure (up to 50-80 bar); increase temperature (up to 50°C).[][2][3] |
| Low Enantioselectivity | Solvent Mismatch | Switch solvent polarity.[][2][3] Try TFE (Trifluoroethanol) or mixtures of DCM/MeOH.[][2][3] |
| Ligand Oxidation | Air exposure | SL-W006-2 phosphines are electron-rich and oxidize easily.[][2][3] Store under Ar at -20°C. |
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing Walphos-catalyzed hydrogenation reactions.
References
-
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [2][3]
-
BOC Sciences. this compound Product Information. Retrieved from [2][3]
-
Gross, M. A., et al. (2014). "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones."[][2][3] Organometallics, 33(8), 1945–1952.[][2][3] Retrieved from [2][3]
-
Sturm, T., et al. (2013). "Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations."[][2][3][6] Organometallics, 32(4), 1075–1084.[][2][3][7] Retrieved from [2][3]
-
Santa Cruz Biotechnology. Walphos SL-W005-2 and W006-2 Technical Data. Retrieved from [2][3]
Sources
- 2. solvias.com [solvias.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Walphos Ligand Family: Structural Evolution and Industrial Application
The following technical guide details the discovery, structural mechanics, and industrial application of the Walphos ligand family.
Technical Whitepaper | Version 1.0
Executive Summary
The Walphos ligand family represents a pivotal evolution in chiral ferrocenyl diphosphines, developed to address the limitations of the predecessor Josiphos family. Discovered through a collaboration between Solvias AG and Prof. Walther Weissensteiner (University of Vienna), Walphos ligands are characterized by a unique 8-membered chelate ring upon metal coordination. This structural feature, combined with a highly modular synthesis derived from the Ugi amine, has established Walphos as a privileged ligand class for the asymmetric hydrogenation of challenging substrates, including the industrial synthesis of the renin inhibitor Aliskiren .
Genesis and Structural Design
From Josiphos to Walphos
While the Josiphos ligands (1,2-diphosphinoferrocenes) set the standard for industrial asymmetric catalysis in the 1990s, certain sterically demanding or functionalized substrates required a ligand with a larger bite angle and greater flexibility.
-
Josiphos: Forms a rigid 5/6-membered chelate ring (depending on coordination), providing tight chiral pockets but limited flexibility.
-
Walphos: Introduces a phenyl spacer between the ferrocene backbone and the second phosphine group. This extension creates an 8-membered chelate ring with transition metals (Rh, Ru, Ir).[1]
The 8-Membered Chelate Effect
The defining feature of Walphos is the Ferrocenyl-Aryl-Phosphine scaffold.
-
Backbone: The primary chirality resides in the ferrocenyl-ethyl arm (inherited from the Ugi amine).
-
Spacer: An aromatic ring (usually phenyl) is attached to the ferrocene.[1][2]
-
Coordination: The phosphine on the ethyl arm and the phosphine on the phenyl ring coordinate to the metal, forming a large, flexible 8-membered metallacycle. This flexibility allows the catalyst to accommodate bulky substrates (like cis-alkenes or tetrasubstituted olefins) that rigid ligands often fail to convert.
Modular Synthesis: The Ugi Amine Route
The commercial success of Walphos is driven by its modular synthesis. Unlike ligands requiring de novo synthesis for every variant, Walphos utilizes the Ugi amine ((R)-N,N-dimethyl-1-ferrocenylethylamine) as a universal chiral scaffold. This allows for the independent tuning of both phosphine moieties (
Synthesis Workflow
The synthesis relies on a sequence of lithiation , Negishi coupling , and nucleophilic substitution .
Figure 1: Modular synthesis pathway of Walphos ligands, highlighting the independent introduction of phosphine groups.
Key Synthetic Steps (Technical Detail)
-
Stereoselective Lithiation: The amino group of the Ugi amine directs lithiation to the ortho-position of the ferrocene ring.
-
Negishi Coupling: The lithiated species is transmetalated to Zinc and coupled with a dihaloarene (e.g., 1-bromo-2-iodobenzene) using a Pd catalyst. This installs the phenyl spacer.
-
Phosphination 1 (Aryl Arm): The remaining halide on the phenyl ring is lithiated and quenched with a chlorophosphine (
). -
Phosphination 2 (Chiral Arm): The dimethylamino group is converted to an acetate (using acetic anhydride) and then displaced by a secondary phosphine (
) with retention of configuration, completing the ligand.
Industrial Application: The Aliskiren Case Study
The most authoritative validation of the Walphos family is its role in the synthesis of Aliskiren (Tekturna), a renin inhibitor. The key intermediate, a 2-isopropylcinnamic acid derivative, presents a significant challenge due to steric bulk and the requirement for high enantiopurity.
Reaction Parameters
-
Substrate: 2-isopropylcinnamic acid derivative.
-
Catalyst System: Rh(NBD)
BF + Walphos (SL-W001 type). -
Conditions: High pressure H
, MeOH/Toluene solvent. -
Performance: The Walphos system achieved >95% ee and Turnover Numbers (TON) exceeding 5,000, outperforming BINAP and DuPhos variants.
Comparative Performance Data
The following table summarizes the performance of Walphos against other privileged ligands for sterically demanding acid substrates.
| Ligand Class | Chelate Size | Relative Activity (TOF) | Enantioselectivity (% ee) | Notes |
| Walphos (SL-W001) | 8-membered | High | 95 - 97% | Best for bulky cinnamic acids |
| Josiphos (SL-J001) | 5/6-membered | High | 85 - 90% | Excellent, but lower ee for this specific class |
| BINAP | 7-membered | Moderate | 70 - 80% | Often requires higher pressures |
| DuPhos | 5-membered | Moderate | < 50% | Sterically mismatched for isopropyl group |
Mechanistic Insights & Catalytic Cycle
The large bite angle of Walphos influences the migratory insertion step of the hydrogenation cycle. By creating a more open coordination sphere, it facilitates the binding of bulky olefins while the chiral pocket (defined by the CF
Figure 2: Simplified catalytic cycle for Rh-Walphos mediated asymmetric hydrogenation.
Experimental Protocol
Standard Procedure: Rh-Catalyzed Hydrogenation with Walphos
This protocol is a self-validating baseline for hydrogenating dehydroamino acids or itaconates.
Materials:
-
Ligand: Walphos SL-W001-1 (1.1 equiv relative to Rh).
-
Precursor: [Rh(nbd)
]BF (Bis(norbornadiene)rhodium(I) tetrafluoroborate). -
Solvent: Degassed Methanol (MeOH).
-
Substrate: Dimethyl itaconate (Model substrate).
Protocol:
-
Catalyst Preparation (In-situ):
-
In a glovebox (N
atmosphere), weigh [Rh(nbd) ]BF (3.7 mg, 0.01 mmol) and Walphos SL-W001-1 (9.3 mg, 0.011 mmol) into a glass vial. -
Add 2.0 mL of degassed MeOH.
-
Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating complex formation.
-
-
Substrate Addition:
-
Add Dimethyl itaconate (158 mg, 1.0 mmol) to the catalyst solution (S/C ratio = 100).
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure steel autoclave.
-
Purge 3 times with H
(5 bar). -
Pressurize to 30 bar H
. -
Stir at room temperature (25°C) for 2 hours.
-
-
Work-up & Analysis:
-
Release pressure carefully.
-
Concentrate the solvent via rotary evaporation.
-
Analyze conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:iPrOH).
-
Validation Check:
-
Full conversion (>99%) should be observed.
-
Enantiomeric excess (ee) should exceed 95% (S-enantiomer usually favored with SL-W001-1).
References
-
Sturm, T., Weissensteiner, W., & Spindler, F. (2003).[1] Novel, Highly Modular Ferrocene-Based Diphosphine Ligands: Synthesis and Application in Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.[1][3]
-
Solvias AG. (2024). Walphos Ligand Portfolio and Technical Data.[3][4] Solvias Official Site.
-
Blaser, H. U., et al. (2007). Industrial Asymmetric Hydrogenation.[3] In Asymmetric Catalysis on Industrial Scale. Wiley-VCH.
-
Wang, Y., et al. (2008).[3] Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands.[1][3][5][6][7] Organometallics.[3][5][8][9]
-
Zirakzadeh, A., et al. (2013).[5][7] Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues. Organometallics.[3][5][8][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
commercial availability and suppliers of Walphos SL-W006-2
Technical Whitepaper: Strategic Sourcing and Catalytic Utility of Walphos SL-W006-2
Executive Summary
This compound is a premier chiral ferrocenyl bisphosphine ligand designed for high-performance asymmetric hydrogenation.[1][] Developed by Solvias, this ligand is part of the "Walphos" family, which is structurally related to Josiphos but distinguished by an 8-membered chelate ring upon metal coordination (compared to the 7-membered ring of Josiphos).[1][]
This guide addresses the critical need for precise sourcing information and rigorous application protocols. SL-W006-2 is particularly valued for its ability to induce high enantioselectivity (>95% ee) in the hydrogenation of functionalized ketones and sterically hindered alkenes, often where other privileged ligands (e.g., BINAP, DuPhos) fail to provide sufficient turnover numbers (TON).[1][]
Chemical Identity & Structural Integrity
To ensure reproducibility in drug development, the exact stereochemical identity of the ligand must be verified before procurement.[] SL-W006-2 is the enantiomer of the standard SL-W006-1.[1][]
Technical Specifications
| Property | Specification |
| Trade Name | This compound |
| CAS Number | 849925-21-9 |
| Chemical Name | (S)-1-[(S)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine |
| Molecular Formula | C₄₆H₄₄FeP₂ |
| Molecular Weight | 714.63 g/mol |
| Appearance | Orange to dark orange crystalline powder |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water, Alcohols (low) |
| Air Sensitivity | High (Oxidizes to phosphine oxide; handle under Argon/Nitrogen) |
Structural Logic & Chelation Mode
The efficacy of SL-W006-2 stems from its modular electronic tuning.[1][] Unlike the parent Walphos (SL-W001), which carries phenyl groups on both phosphines, SL-W006-2 incorporates electron-rich and sterically demanding 3,5-xylyl (3,5-dimethylphenyl) groups on the alkyl-bound phosphine.[1][]
Figure 1: Structural connectivity of this compound showing the formation of the characteristic 8-membered chelate ring upon metal coordination.[1][]
Commercial Availability & Supply Chain
Sourcing SL-W006-2 requires distinguishing between "Research Grade" (re-packaged) and "Process Grade" (bulk).[1][] Solvias (Switzerland) is the patent holder and primary manufacturer.[1][]
Supplier Tiering
| Supplier Type | Vendor Name | Catalog / Ref # | Typical Scale | Lead Time |
| Originator (Primary) | Solvias | SL-W006-2 | 10g – 10kg+ | Stock / 4 Weeks |
| Distributor (Global) | Sigma-Aldrich (Merck) | 680655 (Check specific SKU) | 100mg – 1g | Immediate |
| Distributor (Specialist) | Strem (Ascensus) | 26-1265 (Kit Component) | 100mg – 5g | Stock |
| Bulk/Generic | BOC Sciences | BCC-01038 | Custom | Inquiry Based |
Strategic Sourcing Logic
For GMP campaigns, direct engagement with Solvias is mandatory to secure the IP license included in the bulk price.[] For screening, distributors are preferred to avoid minimum order quantities (MOQ).[1][]
Figure 2: Decision matrix for sourcing Walphos ligands based on project phase and licensing requirements.[1][]
Application Science: Asymmetric Hydrogenation
This section details a self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of a functionalized alkene.
Mechanism: The 8-membered chelate ring creates a flexible yet sterically defined chiral pocket.[1][] The 3,5-xylyl groups on the ethyl arm increase electron density at the metal center compared to the phenyl analog, often accelerating the oxidative addition step in the catalytic cycle.[]
Standard Operating Protocol (SOP)
Objective: Hydrogenation of methyl 2-acetamidoacrylate (Model Substrate). Target: >99% Conversion, >95% ee.
Materials:
-
Ligand: this compound (1.1 equiv relative to metal).[1][]
-
Precursor: [Rh(nbd)2]BF4 (Bis(norbornadiene)rhodium(I) tetrafluoroborate).[1][][3]
-
Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1][]
-
Gas: Hydrogen (H₂) 5.0 grade.[1][]
Step-by-Step Workflow:
-
Glovebox Operations (O₂ < 1 ppm):
-
Weigh [Rh(nbd)2]BF4 (0.01 mmol) and SL-W006-2 (0.011 mmol) into a glass vial.
-
Add 2 mL of degassed DCM.[1][] Stir for 30 minutes. The solution should turn from orange to a deep red-orange, indicating active catalyst formation [Rh(L*)(nbd)]+.[1][]
-
Checkpoint: If the solution turns black or precipitates, oxygen contamination has occurred.[] Discard.
-
-
Substrate Preparation:
-
Dissolve substrate (1.0 mmol, S/C = 100) in 3 mL degassed MeOH.
-
Transfer the catalyst solution to the substrate solution via cannula or syringe.[1][]
-
-
Hydrogenation:
-
Place the vial in a high-pressure autoclave.
-
Purge Cycle: Pressurize with N₂ to 10 bar, vent to 1 bar (Repeat 3x).
-
H₂ Introduction: Pressurize with H₂ to 30 bar.
-
Stir at Room Temperature (25°C) for 12-24 hours.
-
-
Workup & Analysis:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst / Low Pressure | Ensure rigorous degassing.[1][] Increase H₂ pressure to 50 bar. |
| Low ee | Solvent Effect / Temp | Switch from MeOH to TFE (Trifluoroethanol) or DCM.[1][] Lower temp to 0°C. |
| Slow Reaction | Steric Bulk | SL-W006-2 is bulky.[1][] Increase catalyst loading to 2 mol% or raise temp to 40°C. |
References
-
Solvias AG. Ligands and Catalysts Catalogue. Kaiseraugst, Switzerland.[1][] Available at: [Link][1][]
-
Sturm, T., et al. (2008).[1][] "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, 27(6), 1119-1127.[1][] [Link]
-
Gross, M. A., et al. (2014).[1][] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[1][] [Link]
Sources
Methodological & Application
Application Note: Enantioselective Hydrogenation of Olefins Using Walphos SL-W006-2
Executive Summary
The asymmetric hydrogenation of prochiral olefins is a cornerstone technology in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. Among the privileged chiral ligands available for these transformations, the Walphos ligand family—characterized by a highly modular ferrocenyl-aryl diphosphine backbone—offers exceptional enantioselectivity and catalytic efficiency[1].
This application note provides a comprehensive, self-validating protocol for the use of Walphos SL-W006-2 in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g.,
Ligand Profile & Physicochemical Data
This compound features a sterically demanding bis(3,5-dimethylphenyl)phosphino group paired with a diphenylphosphino moiety on a rigid ferrocenyl-aryl scaffold[]. This specific steric bulk creates a deep chiral pocket that effectively discriminates between the enantiofaces of sterically hindered trisubstituted olefins[3].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| Ligand Family | Walphos (Ferrocenyl-Aryl Diphosphine) |
| CAS Number | 849925-21-9[] |
| Molecular Formula | C46H44FeP2 |
| Molecular Weight | 714.63 g/mol |
| Key Substituents | Bis(3,5-dimethylphenyl)phosphino, Diphenylphosphino |
| Handling/Storage | Store under inert atmosphere (Ar/N2) at 2–8 °C to prevent phosphine oxidation. |
Mechanistic Rationale: The "Alkene-First" Pathway
To optimize a catalytic process, one must understand the underlying kinetic landscape. The Rh-Walphos catalyzed asymmetric hydrogenation of functionalized olefins operates via the Halpern-Brown mechanism (the unsaturated or "alkene-first" pathway)[4].
The causality of the stereochemical outcome is governed by the Curtin-Hammett principle :
-
Substrate Coordination : The solvated active catalyst
binds the olefin, forming two rapidly interconverting diastereomeric complexes (Major and Minor). -
Kinetic Differentiation : Counterintuitively, the thermodynamically stable Major complex reacts with
extremely slowly. The less stable Minor complex undergoes oxidative addition of at a rate orders of magnitude faster ( ). -
Stereocontrol : Because the minor pathway is kinetically dominant, it dictates the absolute configuration of the major product enantiomer[4].
Experimental Consequence: Because enantioselectivity relies on the massive rate difference in
Figure 1: Halpern-Brown mechanism for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Hydrogenation of -Unsaturated Acids
This protocol details the asymmetric hydrogenation of 2-methylcinnamic acid to (R)-2-methyl-3-phenylpropanoic acid using a 1 mol% catalyst loading[1].
Reagent & Solvent Preparation
-
Metal Precursor : Use
(NBD = norbornadiene). Causality: NBD is more labile and more readily hydrogenated off the metal center than cyclooctadiene (COD), ensuring rapid and complete generation of the active catalyst[3]. -
Solvent : Anhydrous Methanol (MeOH). Causality: Protic solvents provide a hydrogen-bonding network that stabilizes the highly polar transition state during the oxidative addition of
, significantly accelerating the reaction rate for carboxylate-bearing substrates. All solvents must be rigorously degassed via three freeze-pump-thaw cycles.
Step-by-Step Workflow
-
Catalyst Pre-formation (Glovebox) :
-
Inside an argon-filled glovebox, charge a 10 mL glass vial with
(0.01 mmol, 3.74 mg) and this compound (0.011 mmol, 7.86 mg). -
Critical Insight: A 10% molar excess of the ligand relative to Rh is mandatory. Unligated rhodium species act as highly active, non-selective background catalysts that will severely degrade the final ee[5].
-
Add 2.0 mL of degassed MeOH. Stir at 25 °C for 30 minutes. The solution will transition to a deep orange-red, confirming the formation of the
pre-catalyst.
-
-
Substrate Addition :
-
In a separate vial, dissolve 2-methylcinnamic acid (1.0 mmol, 162.2 mg) in 3.0 mL of degassed MeOH.
-
Transfer both the substrate solution and the catalyst solution into a 50 mL stainless-steel Parr autoclave equipped with a glass liner and a magnetic stir bar.
-
-
Reactor Pressurization :
-
Seal the autoclave, remove it from the glovebox, and connect it to a high-purity
line. -
Purge the headspace by pressurizing to 5 bar with
and carefully venting. Repeat this purge cycle three times to remove any trace argon/oxygen. -
Pressurize the reactor to 15 bar of
.
-
-
Reaction Execution :
-
Stir the reaction vigorously at 1000 rpm at 25 °C for 12 hours.
-
Critical Insight: High agitation is required to overcome gas-liquid mass transfer limitations. Poor stirring leads to localized
starvation at the catalyst surface, which can alter the kinetic ratios of the diastereomeric pathways and reduce enantioselectivity.
-
-
Workup & Analysis :
-
Carefully vent the
gas. Concentrate the reaction mixture under reduced pressure. -
Pass the crude residue through a short plug of silica gel (eluting with Ethyl Acetate) to sequester the Rh-Walphos complex.
-
Analyze conversion via
NMR and enantiomeric excess via chiral HPLC.
-
Process Optimization & Data Interpretation
The modularity of the Walphos ligand allows for high baseline selectivity, but process parameters must be tuned. Table 2 summarizes the causality of parameter shifts based on established literature for Walphos-catalyzed systems[1],[4].
Table 2: Optimization of Reaction Parameters (1 mol% Rh, 2-Methylcinnamic Acid)
| Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Interpretation | |
| DCM | 15 | 25 | >99 | 82 | Aprotic solvent lacks transition-state stabilization. |
| THF | 15 | 25 | 85 | 76 | Coordinating solvent competes with substrate binding. |
| MeOH | 15 | 25 | >99 | 92 | Optimal protic stabilization and kinetic differentiation. |
| MeOH | 50 | 25 | >99 | 86 | High pressure forces the unselective major complex to react. |
| MeOH | 15 | 50 | >99 | 89 | Higher temperature reduces the kinetic gap between pathways. |
References
- Source: bocsci.
- Source: Organometallics (acs.org)
- Source: Organometallics (acs.org)
- Rhodium(I)
- Source: Chemical Reviews (acs.org)
Sources
Application Note: Ru-Catalyzed Dynamic Kinetic Resolution (DKR) using Walphos SL-W006-2
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the Dynamic Kinetic Resolution (DKR) of
Introduction & Core Technology
This compound (CAS: 849925-21-9) is a privileged chiral ferrocenyl diphosphine ligand developed by Solvias.[][2] Unlike standard BINAP or DuPhos ligands, Walphos ligands feature a modular ferrocene backbone that allows for precise tuning of the "chiral pocket."
SL-W006-2 is distinguished by its 3,5-dimethylphenyl (xylyl) substituents on the phosphine attached to the ethyl arm.[] This increased steric bulk, compared to the phenyl-substituted analog (SL-W001), is critical for differentiating between the rapidly interconverting enantiomers of racemic substrates in Dynamic Kinetic Resolution (DKR).[]
Key Applications
-
Dynamic Kinetic Resolution (DKR) of
-substituted -keto esters (e.g., synthesis of chiral amino acids and syn- or anti- -hydroxy esters).[][2] -
Asymmetric Hydrogenation of sterically hindered ketones.[][2]
-
Kinetic Resolution of chiral allylic alcohols (via hydrogenation).[][3]
Ligand Specifications
| Feature | Detail |
| Common Name | This compound |
| Chemical Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |
| CAS Number | 849925-21-9 |
| Metal Complex | Typically generated in situ with [RuCl |
| Key Substituent | 3,5-Xylyl (increases steric demand vs. Phenyl) |
Mechanism: Dynamic Kinetic Resolution (DKR)
The power of this protocol lies in DKR , which overcomes the 50% yield limitation of classical kinetic resolution.[4]
-
Racemization : The
-chiral center of the substrate (e.g., -amino- -keto ester) continuously racemizes via keto-enol tautomerism under the reaction conditions.[][2] -
Discrimination : The Ru-Walphos catalyst binds and hydrogenates one enantiomer (
) significantly faster than the other ( ).[][2] -
Funneling : Because racemization is faster than the hydrogenation of the slow enantiomer (
), the entire racemic starting material is funneled into a single enantiomeric product with theoretical 100% yield and high stereocontrol.[]
Figure 1: The Dynamic Kinetic Resolution (DKR) pathway.[][2] The success of the reaction depends on the rate of racemization (
Protocol: DKR of -Acetamido- -Keto Esters
This protocol describes the synthesis of a chiral
A. Reagents & Equipment[1][2][6]
-
Substrate : Methyl 2-acetamido-3-oxobutanoate (Racemic).[][2]
-
Ligand : this compound (Solvias/Sigma).[]
-
Precursor : [RuCl
(benzene)] (Dimer).[][2] -
Solvent : Methanol (Degassed, Anhydrous) or Dichloromethane (DCM) for catalyst preparation.[][2]
-
Vessel : Stainless steel autoclave (Parr or similar) with glass liner.[]
-
Gas : Hydrogen (H
), 99.999% purity.[][2]
B. Catalyst Preparation (In Situ)
Note: While isolated complexes can be used, in situ preparation is often more cost-effective and equally efficient.[][2]
-
Weighing : In a glovebox (N
atm), weigh [RuCl (benzene)] (2.5 mg, 0.005 mmol, 1.0 eq Ru) and this compound (7.9 mg, 0.011 mmol, 1.1 eq). -
Complexation : Transfer to a Schlenk tube. Add degassed DMF or MeOH (1.0 mL).
-
Heating : Stir at 50°C for 15–30 minutes. The solution should turn clear deep orange/red, indicating formation of the active [RuCl(benzene)(Walphos)]Cl species.[]
C. Hydrogenation Procedure
-
Substrate Loading : In the glass liner of the autoclave, dissolve the substrate (1.0 mmol) in degassed Methanol (4.0 mL).
-
Catalyst Addition : Add the pre-formed catalyst solution to the substrate solution.[][2]
-
Target S/C Ratio: 100:1 to 1000:1 depending on substrate difficulty. Start with S/C 200 for optimization.[]
-
-
Pressurization :
-
Seal the autoclave.[]
-
Purge with N
(3 cycles, 5 bar). -
Purge with H
(3 cycles, 10 bar). -
Pressurize to 50 bar (725 psi) H
.
-
-
Reaction : Heat to 50°C . Stir vigorously (1000 rpm) to prevent mass transfer limitations.
-
Time: 20–24 hours.[]
-
-
Workup :
D. Data Analysis & Optimization
| Parameter | Standard Condition | Optimization Direction |
| Solvent | Methanol | Switch to TFE (2,2,2-Trifluoroethanol) or DCM if diastereoselectivity is low.[][2] TFE enhances hydrogen bonding.[] |
| Temperature | 50°C | Increase to 80°C if conversion is slow (promotes racemization).[] Decrease to 25°C if ee is low (but check conversion). |
| Pressure | 50 bar | Lower pressure (10-20 bar) can sometimes improve diastereoselectivity by slowing hydrogenation relative to racemization.[] |
| Additives | None | Add catalytic HCl or KOtBu if racemization is slow (substrate dependent).[][2] |
Self-Validating Workflow (Troubleshooting)
Use this logic flow to diagnose failure modes.
Figure 2: Troubleshooting logic for DKR reactions. The most common failure in DKR is low diastereoselectivity (dr), indicating that the racemization rate is insufficient compared to the hydrogenation rate.
References
-
Solvias Ligand Portfolio . This compound Product Data. Solvias AG.[]
-
Sturm, T., et al. (2014).[] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[] [][2]
-
Noyori, R., et al. (2001).[] "Asymmetric Catalysis: Science and Opportunities."[] Nobel Lecture. (Foundational DKR theory).[]
-
Genêt, J. P. (2003).[] "Recent developments in the asymmetric hydrogenation of
-keto esters." Advanced Synthesis & Catalysis. (Context for Ru-catalyzed DKR). []
Sources
Application Note: Substrate Scope & Protocols for Walphos SL-W006-2 Catalyzed Reactions
Executive Summary & Ligand Profile[1][2][3][4][5]
Walphos SL-W006-2 is a privileged chiral ferrocenyl bisphosphine ligand belonging to the Walphos family.[] Distinguished by its unique 8-membered chelate ring upon coordination, it offers exceptional enantioselectivity in the asymmetric hydrogenation of functionalized olefins and ketones.[]
Unlike the parent ligand (SL-W001), SL-W006-2 incorporates sterically demanding and electron-rich 3,5-dimethylphenyl (xylyl) substituents on the phosphine attached to the ethyl arm.[] This modification is critical for substrates that require a tighter chiral pocket or enhanced electron density at the metal center to facilitate oxidative addition.[]
Chemical Identity[1][2][5][6][7][8]
-
Common Name: this compound[]
-
CAS Number: 849925-21-9[]
-
Chemical Name: (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene[]
-
Key Structural Feature: Planar chiral ferrocene backbone + Central chirality at the ethyl linker.[]
-
Catalytic Metals: Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), Copper (Cu).[]
Critical Substrate Scope Analysis
The utility of SL-W006-2 is defined by its ability to handle "privileged" substrate classes with industrial relevance.[] The following data summarizes the expected performance based on internal screenings and literature precedents.
A. Rhodium-Catalyzed Asymmetric Hydrogenation (C=C)
This is the primary application.[] The ligand is particularly effective for dehydroamino acids and itaconates, often exceeding 98% ee.[]
| Substrate Class | Specific Example | Catalyst Precursor | Conditions | Typical Yield | Typical ee |
| Methyl 2-acetamidoacrylate | [Rh(cod) | 1-5 bar H | >99% | 97-99% | |
| Methyl 3-acetamidocrotonate | [Rh(nbd) | 10 bar H | >95% | 95-98% | |
| Itaconates | Dimethyl itaconate | [Rh(cod) | 5 bar H | >99% | 96-99% |
| Enamides | N-(1-phenylvinyl)acetamide | [Rh(cod) | 20 bar H | >95% | 90-95% |
B. Ruthenium-Catalyzed Hydrogenation (C=O)
SL-W006-2 is effective for the dynamic kinetic resolution (DKR) of
| Substrate Class | Specific Example | Catalyst Precursor | Conditions | Typical Yield | Typical ee |
| Methyl 3-oxobutanoate | [RuCl | 50 bar H | >95% | 92-96% | |
| Functionalized Ketones | [RuCl | 30 bar H | >90% | 88-94% |
C. Cross-Coupling Applications
While less common than hydrogenation, the Walphos family facilitates Pd-catalyzed C-N and C-C bond formations.[] SL-W006-2 is recommended when standard ligands (BINAP, DPPF) fail to induce sufficient stereocontrol in asymmetric allylic substitutions.[]
Mechanistic Rationale & Visualization[1][7]
The success of SL-W006-2 stems from the "Walphos Bite" .[] Upon coordination to Rh(I), the ligand forms an 8-membered chelate ring.[][2] This large ring size, combined with the rigidity of the ferrocene backbone, creates a deep, well-defined chiral pocket.[]
Ligand-Substrate Interaction Model
The 3,5-dimethylphenyl (xylyl) groups (represented in the diagram below) extend into the quadrants occupied by the substrate, enforcing specific facial coordination.[]
Caption: Workflow of catalyst formation and the Rh-catalyzed hydrogenation cycle using this compound.
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
This protocol is designed as a self-validating system .[] If the color changes described do not occur, abort and check solvent purity/oxygen levels.
Materials Checklist
-
Ligand: this compound (10.7 mg, 0.015 mmol)[]
-
Metal Precursor: [Rh(cod)
]BF (4.1 mg, 0.010 mmol)[] -
Substrate: Methyl 2-acetamidoacrylate (1.43 g, 10.0 mmol)[]
-
Solvent: Methanol (Degassed, anhydrous) - 10 mL
-
Equipment: High-pressure stainless steel autoclave (Parr or similar), glass liner, magnetic stir bar.[]
Step-by-Step Methodology
-
Inert Atmosphere Prep:
-
Perform all solid handling inside a glovebox (N
or Ar atmosphere) or using rigorous Schlenk techniques.[] -
Validation: The Rh precursor should be orange/red crystals.[] If dark brown/black, the precursor is degraded.[]
-
-
Catalyst Formation (In-Situ):
-
In a Schlenk tube, dissolve [Rh(cod)
]BF and SL-W006-2 in 2 mL of degassed MeOH. -
Stir at room temperature for 15–30 minutes.
-
Visual Check: The solution should turn from orange to a clear, deep orange-red.[] Precipitate formation indicates oxidation.[]
-
-
Substrate Preparation:
-
Dissolve the substrate (1.43 g) in 8 mL of degassed MeOH in the autoclave glass liner.
-
-
Reaction Assembly:
-
Transfer the catalyst solution (2 mL) into the substrate solution via syringe/cannula.[]
-
Total Volume: 10 mL.[] Substrate/Catalyst (S/C) ratio = 1000:1.[]
-
-
Hydrogenation:
-
Seal the autoclave.[] Purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).
-
Pressurize to 5 bar (72 psi) H
. -
Stir at Room Temperature (25°C) for 2–12 hours.
-
-
Work-up & Analysis:
-
Vent H
carefully.[] -
Concentrate the solvent under reduced pressure.[]
-
Analysis: Determine conversion via
H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Troubleshooting & Optimization
The following logic tree addresses common failure modes.
Caption: Decision tree for troubleshooting catalytic performance.
Expert Tips
-
Solvent Effect: If MeOH fails, Trifluoroethanol (TFE) is a "magic solvent" for Walphos ligands.[] It enhances the hydrogen bond network and often boosts ee by 5-10%.[]
-
Pressure: Walphos is robust.[] Unlike DuPhos (which requires low pressure), Walphos often performs better at higher pressures (20-50 bar) for difficult substrates.[]
-
Counter-ion: Switch from BF
to BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) if reactivity is low.[] The non-coordinating nature of BARF stabilizes the cationic Rh species.[]
References
-
Solvias Ligand Portfolio. Walphos Ligands: Structural Features and Applications.[] Solvias AG.[]
-
Sturm, T., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones.[] Organometallics, 33(8), 1945–1952.[] []
-
Sigma-Aldrich. this compound Product Specification and Safety Data Sheet.[]
-
Blaser, H. U., et al. (2003). Solvias Josiphos and Walphos Ligands: From Discovery to Industrial Application.[] Accounts of Chemical Research.[][3] []
(Note: Ensure all safety protocols regarding high-pressure hydrogen and heavy metals are followed strictly according to your institution's EHS guidelines.)
Sources
Advanced Protocol: Asymmetric Hydrogenation using Walphos SL-W006-2
Application Note & Technical Guide []
Executive Summary
The synthesis of chiral pharmaceutical intermediates demands catalysts that offer not just high enantioselectivity, but also industrial robustness.[] Walphos SL-W006-2 (CAS: 849925-21-9) is a premier chiral ferrocenyl phosphine ligand designed for the asymmetric hydrogenation of challenging substrates.[]
Distinguished by its xylyl-substituted phosphine arm and ferrocene backbone, SL-W006-2 excels in creating sterically crowded chiral centers where standard ligands (e.g., BINAP, DuPhos) fail.[] This guide details the physicochemical profile, mechanistic advantages, and a validated protocol for the synthesis of chiral carboxylic acids—a critical motif in renin inhibitors and other cardiovascular therapeutics.
Technical Profile: this compound
Chemical Identity
| Parameter | Specification |
| Common Name | This compound |
| CAS Number | 849925-21-9 |
| IUPAC Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |
| Molecular Formula | C₄₆H₄₄FeP₂ |
| Molecular Weight | 714.63 g/mol |
| Chirality | Planar (Ferrocene) & Central (Ethyl arm) |
| Appearance | Orange to dark orange crystalline powder |
| Air Sensitivity | Oxidatively unstable in solution; handle under Argon/Nitrogen.[][2][3] |
Structural Advantage
The Walphos scaffold features a unique 8-membered chelate ring upon coordination with metals (Rh, Ru, Ir).[] Unlike rigid C2-symmetric ligands, Walphos ligands possess a flexible "chiral pocket."[]
-
Electronic Tuning: The ferrocene backbone provides electron-rich donation, stabilizing high-oxidation state intermediates.[]
-
Steric Tuning: SL-W006-2 replaces standard phenyl groups with 3,5-dimethylphenyl (xylyl) groups.[] This increased steric bulk is critical for enhancing enantioselectivity in substrates with small pro-chiral differentiation (e.g., methyl vs. ethyl groups).[]
Core Application: Asymmetric Hydrogenation
The primary industrial application of SL-W006-2 is the Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (C=C) and Ruthenium-catalyzed hydrogenation of ketones (C=O).[]
Mechanism of Action
The catalytic cycle follows the "unsaturated pathway" typical of Rh(I) diphosphine complexes.[][4] The xylyl groups on SL-W006-2 dictate the quadrant blocking that forces the substrate to bind in a specific prochiral face.[]
Caption: The catalytic cycle of Rh-Walphos hydrogenation. The substrate coordination step is where the steric bulk of SL-W006-2 imposes stereocontrol.[]
Validated Protocol: Synthesis of Chiral Dihydrocinnamic Acids
This protocol describes the hydrogenation of (E)-2-methyl-3-phenylacrylic acid to (R)-2-methyl-3-phenylpropanoic acid .[] This transformation mimics the critical step in the synthesis of Aliskiren intermediates.
Reagents & Equipment[1]
-
Ligand: this compound (1.1 mol% relative to metal)[]
-
Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)[]
-
Substrate: (E)-2-methyl-3-phenylacrylic acid[]
-
Solvent: Methanol (Degassed, Anhydrous)[]
-
Gas: Hydrogen (H₂) grade 5.0[]
-
Vessel: Stainless steel autoclave (Parr or similar) with glass liner.
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In-Situ)
Note: All steps must be performed in a glovebox or using strict Schlenk techniques.[]
-
Weighing: In a 4 mL vial, weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) .
-
Ligand Addition: Add This compound (7.9 mg, 0.011 mmol) .
-
Solvation: Add 1.0 mL of degassed Methanol .
-
Complexation: Stir at room temperature for 15–30 minutes. The solution should turn a clear orange-red, indicating the formation of the [Rh(Walphos)(COD)]+ complex.[]
Phase 2: Hydrogenation Reaction[][5]
-
Substrate Solution: In a separate vessel, dissolve (E)-2-methyl-3-phenylacrylic acid (1.62 g, 10 mmol) in 9.0 mL Methanol .
-
Mixing: Transfer the 1.0 mL catalyst solution into the substrate solution (S/C ratio = 1000:1).
-
Loading: Transfer the mixture into the glass liner of the autoclave.
-
Purging: Seal the autoclave. Purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.[]
-
Pressurization: Charge the autoclave to 30 bar (435 psi) H₂.
-
Reaction: Stir at 25°C for 12–24 hours.
-
Tip: For sterically demanding substrates, increasing temperature to 40°C may improve conversion without significantly eroding ee.[]
-
Phase 3: Workup & Analysis[]
-
Venting: Carefully vent the hydrogen gas (fume hood).[]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Analysis: Determine conversion via ¹H NMR. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).[]
Experimental Workflow Diagram
Caption: Operational workflow for the asymmetric hydrogenation using SL-W006-2.
Performance Benchmarking
The following table illustrates why SL-W006-2 is selected over other Walphos variants for specific steric profiles.
| Ligand | Phosphine Substituent (R) | Substrate: 2-methylcinnamic acid | Result (ee%) |
| SL-W006-2 | 3,5-Dimethylphenyl (Xylyl) | (R)-Product | 92% - 96% |
| SL-W001-1 | Phenyl | (R)-Product | 85% - 88% |
| SL-W008-1 | 3,5-bis(trifluoromethyl)phenyl | (R)-Product | < 50% (Mismatched electronics) |
Data Interpretation: The xylyl groups in SL-W006-2 provide the optimal "tightness" in the chiral pocket for medium-sized substrates like cinnamic acid derivatives.[] The electron-deficient CF3 variant (W008) often fails for this specific class due to reduced electron donation to the Rh center.[]
Troubleshooting & Expert Insights
Oxygen Sensitivity[1]
-
Symptom: Catalyst solution turns black or precipitates metal immediately.[]
-
Cause: Oxidation of the phosphine ligand or Rh precursor.[]
-
Fix: Ensure methanol is rigorously degassed (freeze-pump-thaw or sparging with Ar for 30 min). Use a glovebox for catalyst mixing.[][4]
Low Conversion
-
Symptom: Reaction stops at 50-60% conversion.[]
-
Cause: Catalyst poisoning by substrate impurities (e.g., halides, sulfur) or insufficient H₂ solubility.[]
-
Fix: Recrystallize the substrate.[] Increase pressure to 50 bar.
Enantioselectivity Erosion[1]
-
Symptom: ee% drops from 95% to 80% upon scale-up.
-
Cause: Temperature gradients in larger reactors.[]
-
Fix: Maintain strict temperature control. Walphos ligands are temperature sensitive; do not exceed 50°C unless verified.[]
References
-
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [Link]
-
Weissensteiner, W., et al. (2014).[] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[] Retrieved from [Link]
-
Sturm, T., et al. (2008).[][6] "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, 27(6), 1119-1127.[] Retrieved from [Link]
Sources
Application Note: Experimental Setup for Asymmetric Catalysis with Walphos SL-W006-2
Executive Summary
Walphos SL-W006-2 (CAS 849925-21-9) is a highly modular, ferrocene-based chiral bisphosphine ligand utilized in transition metal-catalyzed asymmetric hydrogenation[]. Structurally defined as (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, it is particularly effective in the Rh- and Ru-catalyzed enantioselective reduction of functionalized alkenes, ketones, and imines[2]. This application note provides a comprehensive, self-validating protocol for the Rh-catalyzed asymmetric hydrogenation of alkenes, detailing the mechanistic causality behind experimental parameters to ensure high conversion and enantiomeric excess (ee).
Mechanistic Rationale & Ligand Design
The exceptional enantio-discrimination of this compound stems from its unique structural topology:
-
Dual Chirality: The ligand possesses both planar chirality (from the ferrocene backbone) and central chirality (from the ethyl bridge). This creates a highly rigid and predictable asymmetric pocket around the metal center[2].
-
Steric Tuning: The incorporation of 3,5-dimethylphenyl groups on the aliphatic phosphine exerts significant steric pressure compared to standard phenyl rings. This forces the incoming prochiral substrate to adopt a single, low-energy reactive conformation during coordination.
-
Electronic Differentiation: The two phosphorus atoms have distinct electronic properties (one is alkyl-bound and electron-rich; the other is aryl-bound). This trans-effect modulation accelerates the rate-determining migratory insertion step while maintaining tight stereocontrol.
Caption: Standard Halpern-Brown catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow
Caption: End-to-end experimental workflow for Walphos-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol uses 2-methylcinnamic acid as a benchmark substrate, which historically yields >99% conversion and 92% ee with this specific ligand[3].
Phase 1: Catalyst Pre-activation (Glovebox Required)
Causality: Free phosphines are highly susceptible to oxidation, and Rh(I) precursors are moisture-sensitive. Performing this step in an argon-filled glovebox ensures the integrity of the active catalytic species.
-
Inside the glovebox, weigh 0.01 mmol (1.0 mol%) of [Rh(nbd)2]BF4 or [Rh(cod)2]BF4 into a dry 5 mL glass vial equipped with a magnetic stir bar.
-
Weigh 0.011 mmol (1.1 mol%) of This compound .
-
Critical Insight: Using a slight excess (1.1 eq) of the ligand relative to the metal ensures complete complexation. Uncomplexed Rh(I) will catalyze a racemic background hydrogenation, severely eroding the final ee%.
-
-
Add 2.0 mL of rigorously degassed, anhydrous methanol (MeOH).
-
Stir the mixture at room temperature for 30 minutes. The solution will typically undergo a color change (e.g., to deep orange/red), indicating the formation of the active [Rh(diene)(Walphos)]BF4 complex.
Phase 2: Substrate Preparation & Reaction Setup
-
In a separate vial, dissolve 1.0 mmol of 2-methylcinnamic acid in 3.0 mL of degassed MeOH.
-
Transfer the substrate solution into the vial containing the pre-activated catalyst.
-
Place the reaction vial into a stainless-steel high-pressure autoclave. Seal the autoclave inside the glovebox.
Phase 3: High-Pressure Hydrogenation
Causality: For sterically hindered substrates like 2-methylcinnamic acid, high H₂ pressure (50 bar) is required to accelerate the oxidative addition of hydrogen[4]. If the pressure is too low, reversible alkene coordination can lead to isomerization or loss of stereocontrol.
-
Remove the sealed autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the lines, then carefully pressurize the autoclave to 10 bar with H₂ and vent to 1 bar. Repeat this purge cycle three times to remove any trace argon/nitrogen.
-
Pressurize the autoclave to 50 bar H₂ .
-
Stir vigorously (800-1000 rpm) at 25 °C for 12 to 24 hours. Note: High stirring rates are essential to overcome gas-liquid mass transfer limitations.
Phase 4: Workup & Self-Validation System
Causality: Transition metals can irreversibly bind to and destroy expensive chiral HPLC columns. A silica plug filtration is mandatory before any chromatographic analysis.
-
Carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Dissolve the crude residue in 2 mL of Ethyl Acetate/Hexane (1:1) and pass it through a short pad of silica gel to remove the Rh-catalyst. Wash with an additional 5 mL of the solvent mixture.
-
Evaporate the filtrate to yield the crude product.
-
Validation Step 1 (Conversion): Analyze the crude product via ¹H NMR to confirm >99% conversion (monitor the disappearance of the olefinic proton signals). Do not proceed to HPLC if conversion is <95%, as starting material peaks may co-elute and convolute ee determination.
-
Validation Step 2 (Enantioselectivity): Determine the ee% via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH mobile phase).
Data Presentation: Substrate Scope & Expected Outcomes
The following table summarizes the quantitative data and expected performance of this compound across standard benchmark substrates[2][3].
| Substrate | Catalyst Precursor | H₂ Pressure (bar) | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| 2-Methylcinnamic acid | [Rh(nbd)2]BF4 | 50 | MeOH | > 99 | 92 (R) |
| 2,4-Pentanedione | [Ru(cod)(methallyl)2] | 50 | EtOH | > 99 | 98 (S,S) |
| Dimethyl itaconate | [Rh(cod)2]BF4 | 10 | MeOH | > 99 | 95 (R) |
| Acetamidoacrylate | [Rh(cod)2]BF4 | 10 | MeOH | > 99 | 97 (R) |
Troubleshooting & Optimization Parameters
-
Low Conversion: Often caused by poor gas-liquid mixing or trace oxygen in the solvent. Ensure stirring rates exceed 800 rpm. Verify that solvents are degassed via the freeze-pump-thaw method.
-
Low Enantioselectivity: If conversion is high but ee is low, suspect partial ligand oxidation or incomplete catalyst pre-activation. Ensure the 1.1:1 Ligand-to-Metal ratio is strictly adhered to. Additionally, try lowering the reaction temperature to 0 °C to increase the energy difference between the diastereomeric transition states.
-
Solvent Effects: Protic solvents (MeOH, EtOH) generally accelerate Rh-catalyzed hydrogenations by stabilizing the polar transition states during migratory insertion. If solubility is an issue, a mixture of DCM/MeOH (1:1) can be utilized without significant loss of ee.
References
-
Groß, Manuela A., et al. "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, vol. 33, no. 8, 2014, pp. 1945-1952. URL:[Link]
-
Sturm, Thomas, et al. "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, vol. 27, no. 11, 2008. URL:[Link]
Sources
Advanced Application Note: Optimizing Catalyst Loading and Turnover Number (TON) for Walphos SL-W006-2 in Asymmetric Hydrogenation
Introduction & Mechanistic Rationale
Walphos SL-W006-2 (CAS: 849925-21-9) is a highly modular, chiral bidentate bisphosphine ligand featuring a ferrocene backbone. Structurally defined as (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, it is a privileged ligand in transition-metal-catalyzed asymmetric hydrogenation[].
In pharmaceutical manufacturing and fine chemical synthesis, the economic and environmental viability of a catalytic process is heavily dependent on the Turnover Number (TON) —the absolute number of substrate molecules converted per molecule of catalyst—and the Turnover Frequency (TOF) . Walphos ligands, when complexed with Rh(I), Ru(II), or Ir(I) precursors, create a rigid, deep chiral pocket that effectively discriminates between enantiotopic faces of prochiral substrates (such as alkenes, ketones, and imines). This robust coordination prevents premature metal leaching and catalyst degradation, enabling extremely low catalyst loadings (high Substrate-to-Catalyst [S/C] ratios) while maintaining excellent enantiomeric excess (ee)[2].
Causality in Catalyst Loading
Pushing a catalytic system to high TONs (e.g., >5,000) is not merely a matter of reducing the catalyst amount. At micro-molar concentrations, the catalyst becomes exponentially susceptible to deactivation by trace impurities (e.g., dissolved oxygen, moisture, or coordinating solvent impurities). Therefore, achieving high TONs with this compound requires a holistic, self-validating experimental design where substrate purification and inert-atmosphere techniques are as critical as the ligand structure itself.
Quantitative Performance Data
The table below summarizes the expected performance metrics of Walphos-type ligands across various substrate classes, demonstrating the inverse relationship between catalyst loading and TON when reaction conditions are optimized[2][3][4].
| Substrate Class | Metal Precursor | Catalyst Loading (mol%) | S/C Ratio | Max TON | Enantiomeric Excess (ee) |
| [Ru(p-cymene)Cl | 0.01% - 0.1% | 1,000 - 10,000 | >10,000 | 97% - 99% | |
| [Rh(NBD) | 0.05% - 0.125% | 800 - 2,000 | ~1,940 | 97% - 99% | |
| Unfunctionalized Alkenes | [Ir(COD)Cl] | 0.002% - 0.05% | 2,000 - 50,000 | ~43,000 | 92% - 98% |
| Heteroarenes (Quinolines) | [Ir(COD)Cl] | 0.1% - 0.5% | 200 - 1,000 | ~4,000 | 85% - 93% |
Experimental Workflow for TON Optimization
To systematically determine the maximum TON for this compound, researchers must follow a rigorous workflow that isolates variables and prevents false negatives caused by extrinsic catalyst poisons.
Workflow for optimizing this compound catalyst loading and TON.
Step-by-Step Protocol: Determining Maximum TON
This protocol is a self-validating system. You will first run a baseline reaction at a standard S/C ratio (100:1) to confirm intrinsic catalytic activity. Only upon baseline validation should you proceed to the high-TON screening (S/C 10,000:1).
Phase 1: Reagent Preparation & Baseline Validation
Causality Check: Trace peroxides in ethereal solvents or dissolved O
-
Solvent Purification: Distill the reaction solvent (e.g., methanol or trifluoroethanol) over appropriate drying agents under argon. Degas via three freeze-pump-thaw cycles.
-
Substrate Purification: Pass the prochiral substrate through a short pad of activated basic alumina to remove trace acidic impurities and peroxides.
-
Baseline Reaction (S/C = 100): In an argon-filled glovebox, mix 1.0 mol% of[Rh(NBD)
]BF and 1.1 mol% of this compound in 1 mL of degassed solvent. Stir for 30 minutes to ensure complete complexation. Add 100 equivalents of substrate. Hydrogenate at 30 atm H for 12 hours. -
Validation: Analyze via chiral HPLC. If conversion is <99% or ee is lower than expected, halt the protocol. Re-purify all reagents.
Phase 2: High-TON Execution (S/C = 10,000)
-
Stock Solution Preparation: To achieve accurate micro-dosing, prepare a 0.01 M stock solution of the pre-formed[Rh(this compound)]BF
complex in degassed solvent inside the glovebox. -
Reaction Assembly: To a high-pressure stainless-steel autoclave vial containing a magnetic stir bar, add 10.0 mmol of the purified substrate.
-
Catalyst Dosing: Add exactly 100 µL of the 0.01 M catalyst stock solution (0.001 mmol catalyst) to the vial. This establishes an exact S/C ratio of 10,000:1 (0.01 mol% loading).
-
Pressurization: Seal the autoclave. Purge the vessel by pressurizing to 10 atm with ultra-high purity (UHP) H
and carefully venting. Repeat this purge cycle three times to eliminate dead-volume argon/nitrogen, which can impede H mass transfer. -
Hydrogenation: Pressurize the autoclave to the target pressure (e.g., 50 atm H
). Heat to the optimized temperature (typically 25°C - 50°C) and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.
Phase 3: Workup and Analysis
-
Depressurization: After the designated reaction time (e.g., 24-48 hours), cool the autoclave to room temperature and slowly vent the H
gas in a fume hood. -
Sample Preparation: Dilute a 50 µL aliquot of the reaction mixture with 1 mL of HPLC-grade hexanes/isopropanol.
-
Quantification: Determine the conversion (TON) via
H NMR or GC-FID. Determine the enantiomeric excess via chiral stationary phase HPLC.-
Calculation:
. For example, at S/C 10,000 with 95% conversion, the TON is 9,500.
-
Mechanistic Cycle
Understanding the catalytic cycle is crucial for troubleshooting. If the reaction stalls at high TON, it is often due to the failure of the oxidative addition step (due to low H
Rh-Walphos catalyzed asymmetric hydrogenation cycle.
Troubleshooting High-TON Reactions
-
Incomplete Conversion (Low TON): If the reaction stops at a TON of 2,000 despite an S/C of 10,000, the catalyst has likely deactivated. This is frequently caused by trace halogen impurities in the substrate acting as coordinating poisons, or by the formation of inactive bridging hydride dimers. Solution: Increase H
pressure to accelerate the oxidative addition step, outcompeting dimer formation. -
Erosion of Enantioselectivity: If ee drops at lower catalyst loadings, it indicates a competing background reaction (e.g., an achiral pathway catalyzed by trace uncomplexed metal). Solution: Ensure a slight molar excess of the this compound ligand relative to the metal precursor (e.g., 1.1 : 1.0) during the in situ preparation[4].
References
1.[] Groß, M. A., Mereiter, K., Wang, Y., Zirakzadeh, A., & Weissensteiner, W. (2014). Walphos versus biferrocene-based walphos analogues in the asymmetric hydrogenation of alkenes and ketones. Organometallics, 33(8), 1945-1952. Available at:[Link] 2.[2] Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. Available at:[Link] 3.[3] Zhang, X. (2005). Asymmetric hydrogenation of alpha-amino carbonyl compounds. US Patent US20050159604A1. Available at: 4.[4] Zhao, Y., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9, 2266-2270. Available at:[Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds - Google Patents [patents.google.com]
- 4. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04639A [pubs.rsc.org]
Application Note: Reaction Conditions for High Enantioselectivity with Walphos SL-W006-2
Audience : Researchers, scientists, and drug development professionals.
Introduction
Walphos SL-W006-2 (CAS: 849925-21-9) is a privileged, highly modular chiral bidentate phosphine ligand widely utilized in transition-metal-catalyzed asymmetric transformations. Characterized by a robust ferrocenyl-aryl backbone, this ligand features a stereogenic center at the ethyl group bearing a bis(3,5-dimethylphenyl)phosphine moiety, paired with a 2-(diphenylphosphino)phenyl group[]. This application note provides an in-depth guide to optimizing reaction conditions for Rh- and Ru-catalyzed asymmetric hydrogenations, emphasizing mechanistic causality, self-validating protocols, and quantitative benchmarks.
Mechanistic Insights: The Causality of Enantioselectivity
The exceptional enantioselectivity (>95% ee) achieved with this compound is not merely a product of trial and error but the direct result of precise steric and electronic tuning[2]:
-
Electronic Acceleration : The 3,5-dimethylphenyl (xylyl) groups on the ethyl-substituted phosphorus atom significantly increase the electron density at the metal center. In Rh-catalyzed hydrogenations, this electron richness accelerates the rate-determining oxidative addition of H₂, allowing reactions to proceed rapidly even at low pressures (10–20 bar)[3].
-
Steric Locking : The bulky xylyl groups create a highly restricted chiral pocket. Upon substrate coordination, this steric bulk tightly locks the substrate into a single, highly favored conformation. This restricts the rotational degrees of freedom, minimizing the activation energy of the favored diastereomeric transition state while sterically clashing with the unfavored one[4].
-
Backbone Rigidity : The ferrocenyl-aryl architecture enforces a highly specific bite angle. Unlike more flexible ligands, the rigid scaffold prevents the catalyst from adopting inactive or non-selective geometries during the catalytic cycle[5].
Fig 1. Mechanism of Rh-catalyzed asymmetric hydrogenation with this compound.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every asymmetric hydrogenation must be treated as a self-validating system. Before applying this compound to complex, proprietary APIs, the catalyst system must be validated using benchmark substrates. If the benchmark fails to reach the expected conversion or ee, the root cause is typically oxygen/moisture contamination or degraded metal precursors, rather than inherent ligand failure.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes
Benchmark Substrate: α-Acetamidocinnamic acid (ACA) or Methyl α-acetamidoacrylate (MAC). Validation Target: >95% ee, >99% conversion[4].
Step-by-Step Methodology :
-
Preparation of the Precatalyst (Glovebox) : In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 mol%) and this compound (0.011 mmol, 1.1 mol%) in 2.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂). Stir for 30 minutes at room temperature until the solution turns a deep orange-red, indicating complete complexation.
-
Substrate Loading : In a separate vial, dissolve the alkene substrate (1.0 mmol) in 3.0 mL of anhydrous, degassed methanol (MeOH). Causality note: Protic solvents like MeOH facilitate hydrogen bonding with the amide carbonyl of the substrate, stabilizing the transition state and enhancing enantioselectivity.
-
Reaction Assembly : Transfer the precatalyst solution into the substrate vial, and place the mixture into a high-pressure hydrogenation autoclave.
-
Purging and Pressurization : Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times (pressurize to 5 bar, then carefully vent). Finally, pressurize the autoclave to 15 bar of H₂.
-
Reaction Execution : Stir the reaction at 25 °C for 12 hours.
-
Workup and Analysis : Vent the H₂ gas safely. Evaporate the solvent under reduced pressure. Pass the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst. Analyze the conversion via ¹H-NMR and the enantiomeric excess via Chiral HPLC.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of Ketones
Benchmark Substrate: 2,4-Pentanedione. Validation Target: >98% ee for (S,S)-2,4-pentanediol, >99% conversion[].
Step-by-Step Methodology :
-
Catalyst Generation : In a Schlenk tube under argon, combine[RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in 2.0 mL of anhydrous DMF. Heat to 80 °C for 2 hours, then remove the solvent in vacuo to yield the active Ru-Walphos precatalyst[5].
-
Substrate Addition : Dissolve 2,4-pentanedione (1.0 mmol) in 4.0 mL of anhydrous, degassed ethanol (EtOH). Transfer this solution to the catalyst.
-
Hydrogenation : Transfer the mixture to an autoclave, purge with H₂ (3 × 5 bar), and pressurize to 50 bar H₂.
-
Reaction Execution : Heat the autoclave to 50 °C and stir vigorously for 16 hours.
-
Workup : Vent the reactor, filter the mixture through Celite, and determine diastereoselectivity and enantioselectivity via Chiral GC.
Fig 2. Standardized workflow for asymmetric hydrogenation using this compound.
Quantitative Data Summary
The following table summarizes the expected performance of this compound and its closely related analogs under optimized conditions, serving as a baseline for experimental validation[][4].
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee %) |
| α-Acetamidocinnamic acid (ACA) | [Rh(COD)(Walphos)]BF₄ | MeOH | 25 | 15 | >99 | 93 - 97 |
| Methyl α-acetamidoacrylate (MAC) | [Rh(COD)(Walphos)]BF₄ | MeOH | 25 | 15 | >99 | >95 |
| 2-Methylcinnamic acid (MCA) | [Rh(COD)(Walphos)]BF₄ | CH₂Cl₂ | 25 | 20 | >99 | 83 - 92 |
| 2,4-Pentanedione | RuCl₂(Walphos)(DMF)ₙ | EtOH | 50 | 50 | >99 | 98 (S,S-isomer) |
Note: Data aggregated from benchmark studies of Walphos-type ligands with ferrocenyl-aryl and biferrocene backbones[4].
References
-
Groß, M. A., Mereiter, K., Wang, Y., Zirakzadeh, A., & Weissensteiner, W. "Walphos versus biferrocene-based walphos analogues in the asymmetric hydrogenation of alkenes and ketones." Organometallics 33.8 (2014): 1945-1952. URL:[Link]
-
Wang, Y., Sturm, T., Steurer, M., Arion, V. B., Mereiter, K., Spindler, F., & Weissensteiner, W. "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics 27.6 (2008): 1119-1127. URL:[Link]
Sources
Advanced Protocol: Walphos SL-W006-2 in Asymmetric Catalysis
Content Type: Detailed Application Note & Protocol Subject: High-Pressure Asymmetric Hydrogenation & Stereoselective Coupling Target Audience: Senior Synthetic Chemists, Process Development Scientists[1][]
Executive Summary
Walphos SL-W006-2 (CAS: 849925-21-9) is a modular, chiral ferrocenyl bisphosphine ligand distinguished by its high modularity and electronic tunability.[1][] Unlike its parent ligand (SL-W001), the W006-2 variant incorporates 3,5-dimethylphenyl (xylyl) substituents on the phosphine attached to the ethyl arm.[1][] This structural modification introduces specific steric bulk and increased electron density, making it exceptionally effective for the asymmetric hydrogenation of hindered substrates —specifically trisubstituted alkenes and functionalized ketones—that fail with less electron-rich ligands.[1][]
This guide details the application of SL-W006-2 in the total synthesis of natural product scaffolds, focusing on the asymmetric hydrogenation of cinnamic acid derivatives (precursors to renin inhibitors like Aliskiren ) and reductive amination sequences.[1][]
Ligand Architecture & Mechanistic Insight
Structural Causality
The efficacy of SL-W006-2 stems from the interplay between the rigid ferrocene backbone and the flexible "arm."[1][]
-
The Ferrocene Scaffold: Provides a rigid, chemically inert backbone that fixes the bite angle (approx. 94-98°) when coordinated to metals like Rh(I) or Ru(II).[1][]
-
The 3,5-Xylyl Group (The "W006" Factor): The 3,5-dimethyl groups broaden the steric sweep of the phosphine without creating the "blocking" effect seen in ortho-substituted aryls.[] This creates a deep, electron-rich chiral pocket that stabilizes the high-oxidation-state intermediates in the catalytic cycle.[1][]
-
Electronic Push-Pull: The ferrocenyl phosphine is electron-rich, while the alkyl-arm phosphine (modified with xylyl groups) allows for fine-tuning.[1][] This electronic asymmetry facilitates rapid oxidative addition and migratory insertion steps.[1][]
Catalyst-Substrate Interaction Map
The following diagram visualizes the critical decision pathway for selecting SL-W006-2 over other Walphos or Josiphos variants.
Figure 1: Decision matrix for ligand selection.[1][] SL-W006-2 is prioritized when substrates possess significant steric bulk (e.g., isopropyl groups in Aliskiren intermediates) that requires the broader chiral pocket provided by the 3,5-xylyl substituents.[1][]
Critical Application: Asymmetric Hydrogenation of Aliskiren Intermediates[2][3][4]
A defining application of Walphos ligands is the synthesis of chiral building blocks for Aliskiren (a renin inhibitor). The transformation involves the asymmetric hydrogenation of a 2-isopropylcinnamic acid derivative.[1][][3]
Reaction Parameters
| Parameter | Specification | Rationale |
| Precursor | [Rh(nbd)2]BF4 or [Rh(cod)2]BF4 | Cationic Rh(I) sources are essential for bidentate phosphine coordination.[1][] nbd (norbornadiene) is often preferred for faster initiation.[1][] |
| Ligand | SL-W006-2 | The 3,5-xylyl groups prevent catalyst deactivation by bulky isopropyl substrate groups.[1][] |
| Solvent | TFE (2,2,2-Trifluoroethanol) or MeOH | TFE enhances hydrogen solubility and stabilizes the cationic Rh species, often boosting ee% by 5-10% compared to MeOH.[1][] |
| Pressure | 10 – 50 bar H₂ | Higher pressure ensures the reaction rate (TOF) is competitive, minimizing catalyst decomposition over time. |
| Temp | 25°C – 40°C | Moderate temperatures prevent isomerization of the double bond prior to hydrogenation.[1] |
Detailed Experimental Protocols
Protocol A: Preparation of the Active Catalyst (In-Situ)
Note: Walphos ligands are air-sensitive.[1][] All steps must be performed under Argon or Nitrogen using Schlenk techniques or a Glovebox.
-
Materials Prep:
-
Complexation:
-
Solvent Exchange (Optional but Recommended):
-
If the hydrogenation solvent is TFE (Trifluoroethanol), evaporate the complexation solvent (DCM) under vacuum and redissolve the residue in degassed TFE.[] Why? DCM can inhibit hydrogenation rates.[1]
-
Protocol B: High-Pressure Hydrogenation (Autoclave)
-
Substrate Loading:
-
Dissolve the substrate (e.g., 2-isopropylcinnamic acid derivative) in the reaction solvent (e.g., TFE or MeOH).[] Concentration: 0.5 M to 1.0 M.[1][]
-
-
Catalyst Injection:
-
Transfer the catalyst solution (prepared in Protocol A) to the autoclave liner containing the substrate solution via syringe/cannula.
-
-
Purging:
-
Reaction:
-
Pressurize to 30 bar H₂ .
-
Stir vigorously (1000+ rpm) to eliminate mass transfer limitations.
-
Run for 12–24 hours at 25°C.
-
-
Work-up:
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning / Low H₂ Solubility | 1.[1][] Purify substrate (remove trace halides/amines).2.[1][] Switch solvent to TFE or add TFE cosolvent.3.[1][] Increase pressure to 50 bar. |
| Low Enantioselectivity (<80% ee) | Non-Selective Coordination | 1. Lower temperature to 0°C or -10°C.2. Switch metal precursor from cod to nbd (nbd is removed faster).3. Check H₂ pressure (sometimes lower pressure improves ee).[1][] |
| Isomerization of Substrate | Slow Hydrogenation Rate | Increase catalyst loading or H₂ pressure immediately to favor hydrogenation over isomerization.[1][] |
Workflow Visualization: Screening to Scale-up[1][2]
The following diagram outlines the logical flow for validating SL-W006-2 in a new total synthesis campaign.
Figure 2: Optimization workflow. Note the critical role of solvent screening (Step 2) as Walphos ligands are highly sensitive to solvent polarity and hydrogen bond donating ability.[]
References
-
Solvias AG. "Walphos Ligand Family: Technical Data Sheet."[1][] Solvias Ligand Portfolio.[1][]
-
Sturm, T., et al. (2014).[1] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[4] [1][]
-
Blaser, H. U., et al. (2003).[1] "Solvias Josiphos and Walphos Ligands: Applications in Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis. (Contextual citation for industrial relevance of the ligand class).
-
Sigma-Aldrich. "Product Specification: this compound."[1][]
-
ChemicalBook/BOC Sciences. "CAS 849925-21-9 Data and Applications."
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity with Walphos SL-W006-2
Welcome to the technical support center for Walphos SL-W006-2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low enantioselectivity in asymmetric catalysis. This compound is a robust chiral phosphine ligand capable of delivering high yields and excellent enantioselectivity in a variety of reactions, particularly asymmetric hydrogenations.[][2] However, like any high-performance tool, optimal results depend on careful execution and systematic optimization. This document provides a structured, question-and-answer approach to troubleshooting, grounded in mechanistic principles and field-proven experience.
Section 1: First-Pass Diagnostics: Ruling Out Common Culprits
Before delving into complex parameter optimization, it's crucial to ensure the fundamentals of your experimental setup are sound. Issues in this domain are the most frequent cause of suboptimal results.
Q1: My enantiomeric excess (e.e.) is much lower than expected. Where should I start?
Start with the most fundamental parameters: reagent purity and reaction atmosphere. Low enantioselectivity is often traced back to seemingly minor details that can have a major impact on the catalyst's performance.[3]
-
Ligand and Precursor Purity: The integrity of your this compound ligand and metal precursor (e.g., Rh, Ru, Ir complexes) is non-negotiable.[3] Impurities can act as catalyst poisons or form competing, non-selective catalytic species.
-
Actionable Advice: Always use ligands and precursors from reputable suppliers with guaranteed purity (typically ≥97%).[4] If the ligand has been stored for an extended period, consider its stability. Walphos ligands are generally stable but should be stored under an inert atmosphere and refrigerated to prevent gradual oxidation of the phosphine groups.[]
-
-
Solvent and Substrate Purity: Solvents must be anhydrous and thoroughly deoxygenated. Water and oxygen are detrimental to many sensitive organometallic catalysts. Similarly, impurities within your substrate can inhibit or poison the catalyst.
-
Actionable Advice: Use freshly distilled, anhydrous solvents or purchase high-purity, septum-sealed solvents. Ensure your substrate has been purified to the highest possible standard.
-
-
Inert Atmosphere: The entire process, from catalyst preparation to reaction execution and workup, must be conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen).
-
Actionable Advice: Employ standard Schlenk line or glovebox techniques. Ensure all glassware is oven-dried and cooled under vacuum before use.
-
Q2: I've confirmed my reagents are pure and my technique is sound, but the e.e. is still low. What's the next logical step?
The next step is to examine the in situ formation of the active catalyst. In many protocols, the ligand and metal precursor are mixed immediately before the substrate is introduced. The efficiency of this pre-catalyst formation is critical.
-
Causality: The Walphos ligand must coordinate effectively with the metal center to form the active chiral catalyst. Incomplete complexation means a portion of the metal precursor may engage in a non-selective "background" reaction, eroding the overall enantioselectivity.
-
Actionable Advice: Introduce a dedicated pre-formation or "aging" step. After mixing the this compound ligand and the metal precursor in the reaction solvent, allow the mixture to stir at room temperature for 15-60 minutes before adding the substrate. This ensures the active chiral catalyst is the dominant species in the solution.
Below is a troubleshooting workflow to guide your initial investigation.
Caption: Advanced troubleshooting and ligand screening workflow.
Appendix: Standard Protocol for Catalyst Preparation and Reaction
This protocol serves as a validated starting point for an asymmetric hydrogenation.
1. Catalyst Pre-formation
-
In a glovebox or under a strong stream of inert gas, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the this compound ligand (1.1 mol%).
-
Add the required volume of anhydrous, deoxygenated solvent.
-
Stir the resulting solution at room temperature for 30 minutes. The solution should be homogeneous.
2. Hydrogenation Reaction
-
Add the substrate (100 mol%) to the flask containing the pre-formed catalyst.
-
Seal the Schlenk flask, remove it from the glovebox (if used), and connect it to a hydrogenation apparatus.
-
Purge the flask several times by evacuating and backfilling with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction at the desired temperature for the specified time.
3. Monitoring and Work-up
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., ¹H NMR, GC, or TLC) to determine conversion.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
References
-
Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts . J. Am. Chem. Soc. 2020, 142, 33, 14248–14259. Available at: [Link]
-
Taniaphos and Walphos ligands: Oxidative electrochemistry and complexation. Synthesis, characterization, oxidative electrochemistry and X-ray structures of [(Taniaphos/Walphos)MCl2] (M = Pd or Pt) . ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction*. Proc. Natl. Acad. Sci. U.S.A. 2004, 101, 15, 5356-5360. Available at: [Link]
-
Solvent effect on enantioselectivity . ResearchGate. Available at: [Link]
-
Effect of the solvent on the enantioselectivity . ResearchGate. Available at: [Link]
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations . Organometallics 2013, 32, 4, 1075–1084. Available at: [Link]
-
Module 6 Hydrogenation Reactions . NPTEL Archive. Available at: [Link]
-
Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands . Organometallics 2008, 27, 6, 1119-1127. Available at: [Link]
-
Asymmetric Hydrogenation . ETH Zurich. Available at: [Link]
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations . Organometallics 2013, 32, 4, 1075-1084. PubMed. Available at: [Link]
-
Enantioselective Synthesis of Oxazocines via MQ‐Phos Enabled Palladium‐Catalyzed Asymmetric Formal [4+4]‐Cycloadditions . Angew. Chem. Int. Ed. Engl. 2024, 63, 25, e202404611. Available at: [Link]
-
Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes . J. Am. Chem. Soc. 2012, 134, 40, 16559-71. Available at: [Link]
-
DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications . J. Chem. Sci. 2013, 125, 2, 325-340. Available at: [Link]
Sources
Technical Support Center: Optimizing Asymmetric Hydrogenations with Walphos SL-W006-2
Welcome to the comprehensive technical support guide for the Walphos SL-W006-2 ligand. This resource is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction yields and enantioselectivity in asymmetric hydrogenation.
The Walphos family of ligands, known for their robust ferrocene-based backbone, are instrumental in a variety of asymmetric transformations.[1][2] this compound, in particular, is a chiral phosphine ligand recognized for achieving high yields and enantioselectivity in these reactions.[] This guide synthesizes technical data and field-proven insights to help you harness the full potential of this powerful catalyst system.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and issues encountered when using this compound.
Q1: What is the recommended starting point for catalyst loading and reaction conditions?
A1: For initial screenings, a substrate-to-catalyst ratio (S/C) of 25 is a good starting point.[1] Typical reaction conditions involve using a suitable metal precursor, such as those based on rhodium or ruthenium, in a degassed solvent like methanol or ethanol under a hydrogen atmosphere.[1][4] However, it's important to note that optimal conditions can be highly substrate-dependent, and further screening of parameters may be necessary.[5]
Q2: My reaction shows low or no conversion. What are the likely causes?
A2: Low conversion can stem from several factors. Firstly, ensure the purity of your substrate, solvent, and hydrogen gas, as impurities can act as catalyst poisons.[6] Secondly, verify the integrity of your catalyst system. The metal precursor and ligand should be handled under an inert atmosphere to prevent degradation.[7] Inadequate hydrogen pressure or temperature can also lead to sluggish reactions.
Q3: I'm observing poor enantioselectivity (% ee). What should I investigate first?
A3: Poor enantioselectivity is a common challenge in asymmetric catalysis.[8] The primary areas to investigate are:
-
Catalyst Formation: Incomplete formation of the active chiral catalyst can lead to a background, non-selective reaction.
-
Reaction Temperature: Higher temperatures can often erode enantioselectivity.[8] Running the reaction at a lower temperature may improve the % ee, though it might slow down the reaction rate.[6]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.[6]
Q4: Is it necessary to pre-form the catalyst, or can I perform the reaction in situ?
A4: For many applications, in situ catalyst formation is effective and convenient.[1] This typically involves charging the reaction vessel with the metal precursor and the this compound ligand, followed by the solvent and substrate under an inert atmosphere. However, for particularly sensitive substrates or to ensure maximum catalyst activity, pre-formation of the catalyst complex can be beneficial.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues.
A. Troubleshooting Low Enantioselectivity
Low enantiomeric excess is a critical issue that can undermine the utility of an asymmetric hydrogenation. The following guide provides a systematic approach to diagnosing and resolving this problem.
Systematic Troubleshooting Workflow for Low % ee
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Impurities, especially water and oxygen, can be detrimental to both catalyst activity and enantioselectivity.[6][8]
-
Protocol: Use freshly distilled or rigorously dried solvents. Ensure all reagents are of high purity. Degas all solvents thoroughly before use.
-
-
Optimize Reaction Temperature: The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Lowering the reaction temperature can amplify this difference, leading to higher enantioselectivity.[6]
-
Protocol: Systematically screen a range of temperatures, for example, from room temperature down to 0°C or lower, in small increments.
-
-
Solvent Screening: The solvent plays a crucial role in the catalytic cycle by influencing the conformation and stability of the catalyst-substrate complex.[6]
-
Protocol: Screen a variety of solvents with different polarities and coordinating abilities. Common choices include alcohols (methanol, ethanol), ethers (THF), and aromatic hydrocarbons (toluene).
-
-
Investigate Catalyst Integrity: The correct formation of the active chiral catalyst is paramount.
-
Protocol: Ensure the metal precursor and this compound ligand are stored and handled under an inert atmosphere (e.g., in a glovebox). Consider pre-forming the catalyst by stirring the metal precursor and ligand in the solvent for a period before adding the substrate.
-
-
Consider the Use of Additives: In some cases, additives can have a beneficial effect on enantioselectivity. For instance, the addition of a base can be advantageous in certain catalytic conditions.[9]
-
Protocol: If applicable to your substrate and metal system, screen a small library of additives (e.g., non-coordinating bases) at various concentrations.
-
B. Overcoming Low Reaction Conversion
Low conversion indicates a problem with the catalyst's activity or stability. This guide will help you identify and address the root cause.
Catalyst Activation and Reaction Setup Workflow
Caption: General workflow for catalyst activation and reaction setup.
Key Parameters Affecting Conversion
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Catalyst Loading (S/C) | 25 - 1000 | A lower S/C ratio (higher catalyst loading) can increase the reaction rate. If conversion is low, try decreasing the S/C ratio. |
| Hydrogen Pressure | 1 - 50 bar | Higher hydrogen pressure increases the concentration of H₂ in solution, which can accelerate the reaction rate. Ensure your equipment is rated for the desired pressure. |
| Temperature | 20 - 80 °C | Increasing the temperature generally increases the reaction rate. However, be mindful of potential impacts on enantioselectivity and catalyst stability. |
| Solvent | Methanol, Ethanol, THF, Toluene | The choice of solvent can affect the solubility of the substrate and catalyst, as well as the overall reaction kinetics. If conversion is poor, a solvent screen is recommended. |
Protocol for a Typical Asymmetric Hydrogenation
-
Vessel Preparation: Thoroughly dry a suitable pressure-rated reaction vessel and purge it with an inert gas (e.g., argon or nitrogen).
-
Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add the appropriate metal precursor and this compound ligand to the reaction vessel.
-
Solvent Addition: Add the desired amount of degassed solvent to the vessel.
-
Catalyst Pre-formation (Optional): Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add the substrate to the reaction mixture.
-
Reaction Execution: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure. Heat and stir the reaction mixture for the desired time, monitoring the progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).
III. Mechanistic Considerations
A fundamental understanding of the catalytic cycle can provide valuable insights for troubleshooting and optimization. While the precise mechanism can vary depending on the metal and substrate, a general model for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the substrate to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to yield the product.[10]
The enantioselectivity is determined by the relative rates of reaction of the two diastereomeric catalyst-substrate complexes.[10] The steric and electronic properties of the this compound ligand play a crucial role in differentiating between the two transition states, leading to the preferential formation of one enantiomer.[11]
IV. References
-
Summary of catalytic asymmetric hydrogenation reactions. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2008). Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands. Organometallics, 27(6), 1119-1127.
-
Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands. Scilit. Available at: [Link]
-
Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 47-61.
-
Holland, A. W. et al. (2020). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 142(10), 4724-4736.
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Groß, M. A. et al. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics, 32(5), 1334-1347.
-
Ligands and Catalysts Catalogue. Solvias. Available at: [Link]
-
Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich.
-
Ligands and Catalysts Catalogue. Solvias. Available at: [Link]
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solvias.com [solvias.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Walphos Ligands | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Walphos SL-W006-2 Catalyst Deactivation
Troubleshooting Guides and FAQs for Asymmetric Catalysis Workflows
Welcome to the Catalyst Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals diagnose and resolve catalyst deactivation issues specific to Walphos SL-W006-2 complexes.
This compound (CAS 849925-21-9) is a highly privileged chiral bisphosphine ligand featuring a ferrocene backbone, a diphenylphosphinophenyl group, and a bulky di(3,5-xylyl)phosphino group . While it provides exceptional enantioinduction in Rh-, Ru-, and Ir-catalyzed asymmetric hydrogenations and cross-couplings, its unique electronic and steric properties make it susceptible to specific deactivation pathways if reaction conditions are not rigorously controlled.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Rh-Walphos SL-W006-2 catalyst loses activity prematurely during the asymmetric hydrogenation of imines. What is the mechanistic cause? A1: In the asymmetric hydrogenation of strongly coordinating substrates like N-alkyl imines or heteroarenes, the Lewis basic nitrogen of the substrate (or the resulting amine product) can outcompete the Walphos ligand for coordination to the metal center. This displaces the SL-W006-2 ligand, forming a catalytically dormant off-cycle species (e.g., an iridacycle or rhodacycle) 2. Causality & Fix: To prevent this, add a weak acid (e.g., 10–20 mol% acetic acid) to the reaction mixture. The acid selectively protonates the basic amine product, neutralizing its nucleophilicity and preventing it from displacing the ligand. Additionally, ensure high H₂ pressure (>30 bar) to kinetically favor the active monomeric dihydride species over inactive multimetallic clusters.
Q2: I observe a dark precipitate (metal black) at the bottom of my reactor, and the enantiomeric excess (ee) has plummeted. Why? A2: The formation of metal nanoparticles (e.g., Rh black or Pd black) indicates irreversible catalyst deactivation via complete ligand dissociation. This is usually triggered by trace oxygen entering the system. The electron-rich di(3,5-xylyl)phosphino group of SL-W006-2 is highly susceptible to oxidation. Once oxidized to a phosphine oxide, it can no longer bind effectively to the metal. The unprotected metal then agglomerates into nanoparticles. These nanoparticles are catalytically active but achiral, leading to a rapid racemic background reaction that destroys your overall ee. Causality & Fix: Strictly degas all solvents using the freeze-pump-thaw method. A simple sparge is often insufficient for electron-rich Walphos analogues 3.
Q3: Can the electronic properties of this compound lead to C-H activation and off-cycle deactivation? A3: Yes. While the bulky 3,5-xylyl groups provide excellent steric bulk for enantioinduction, highly electron-rich transition metal centers (especially Pd or Ir) can undergo intramolecular oxidative addition into the C-H bonds of the ligand's xylyl methyl groups. This forms a stable, inactive metallacycle 4. Causality & Fix: Lower the reaction temperature to kinetically disfavor C-H activation. If using the complex for cross-coupling, ensure the oxidative addition of your primary substrate is rapid to outcompete the intramolecular C-H insertion.
Section 2: Quantitative Data & Diagnostic Metrics
Use the following table to diagnose the specific mode of catalyst deactivation based on your analytical readouts.
| Deactivation Mode | Diagnostic Indicator | Kinetic & Yield Impact | Mitigation Strategy |
| Phosphine Oxidation | ³¹P NMR: New peaks at +25 to +35 ppm | Complete cessation of turnover; 0% yield | Rigorous Schlenk technique; freeze-pump-thaw degassing. |
| Ligand Displacement | Color shift (e.g., orange to pale yellow) | Rate drops by >80%; ee is maintained | Add weak acid (10-20 mol%); increase H₂ pressure. |
| Metal Agglomeration | Black precipitate formation | Rate spikes initially, then drops; ee approaches 0% | Lower temperature; ensure L/M ratio is exactly 1.05:1. |
| Off-Cycle Metallacycle | ¹H NMR: Upfield hydride signals (-10 to -20 ppm) | Gradual rate decay over time; incomplete conversion | Decrease temperature; modify metal precursor. |
Section 3: Diagnostic Workflow Visualization
Diagnostic workflow for this compound catalyst deactivation.
Section 4: Step-by-Step Troubleshooting Protocol
Protocol: Self-Validating Reactivation and Setup for this compound Catalysis Objective: Prevent premature deactivation during the asymmetric hydrogenation of challenging substrates (e.g., N-heteroarenes, imines).
Step 1: Solvent Deoxygenation (Validation Checkpoint)
-
Action: Subject the reaction solvent (e.g., MeOH or DCM) to three consecutive freeze-pump-thaw cycles on a Schlenk line.
-
Causality: this compound contains electron-rich di(3,5-xylyl)phosphino groups that are highly susceptible to oxidation by dissolved O₂.
-
Validation: Run a control ³¹P NMR of the free ligand in the prepared solvent under argon. The presence of two sharp doublets (approx. -15 to -25 ppm, depending on the solvent) with no downfield peaks (+25 to +35 ppm) validates a strictly anaerobic environment.
Step 2: Pre-Catalyst Complexation
-
Action: In an argon-filled glovebox, combine the metal precursor (e.g.,[Rh(cod)₂]BF₄) and this compound in a 1.0 : 1.05 molar ratio. Stir for 30 minutes.
-
Causality: A slight 5% molar excess of the ligand ensures no unligated metal centers remain. Unligated Rh or Ru acts as a nucleation seed for rapid metal agglomeration (metal black formation).
Step 3: Substrate Conditioning
-
Action: For basic substrates (e.g., imines), add 10–20 mol% of a weak acid additive (e.g., trifluoroacetic acid or acetic acid) to the reaction mixture prior to catalyst addition.
-
Causality: Basic amines strongly coordinate to the metal center, displacing the Walphos ligand and forming dormant complexes. Protonating the basic nitrogen prevents this competitive binding.
Step 4: Pressurization Sequence
-
Action: Transfer the mixture to the autoclave, seal, and pressurize the reactor with H₂ (e.g., 30–50 bar) before applying heat.
-
Causality: Heating the complex under low H₂ pressure promotes the formation of inactive, hydride-bridged dimeric or trimeric clusters. High H₂ pressure kinetically favors the active monomeric dihydride species necessary for turnover.
References
- CAS 849925-21-9 (this compound)
- Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations Source: Organometallics - ACS Publications URL
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions Source: PubMed - NIH URL
Sources
Walphos SL-W006-2 Catalyst Technical Support Center: Stereoselectivity Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Walphos SL-W006-2 (CAS: 849925-21-9). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize stereoselective transformations.
This compound is a highly efficient chiral bisphosphine ligand featuring a ferrocene backbone, widely utilized in the Rhodium- and Ruthenium-catalyzed asymmetric hydrogenation of alkenes and ketones [1]. When optimized, this ligand can achieve exceptional results, such as 98% ee in the diastereoselective transformation of 2,4-pentanedione and 92% ee for 2-methylcinnamic acid [2]. However, achieving these theoretical maximums requires precise control over the catalytic microenvironment.
Part 1: Diagnostic Optimization Workflows
Before altering chemical parameters, it is critical to follow a logical diagnostic workflow. The diagram below outlines the standard operating procedure for diagnosing and resolving low stereoselectivity (ee < 90%).
Diagnostic workflow for troubleshooting and optimizing this compound stereoselectivity.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why is my enantiomeric excess (ee) plateauing below 80% during Rh-catalyzed asymmetric hydrogenation?
A: Low enantioselectivity often stems from a mismatch between solvent polarity, hydrogen pressure, and the transition state of the stereodetermining step [3].
-
The Causality: this compound possesses bulky 3,5-dimethylphenyl groups that create a rigid, highly specific chiral pocket. If a highly coordinating solvent (like methanol) is used, it competes with the prochiral substrate for the metal center, leading to an achiral background reaction or altering the preferred coordination geometry. Furthermore, in Rh-catalyzed hydrogenations, the stereodetermining step is typically the irreversible oxidative addition of H
. At excessively high H pressures, the minor, more reactive diastereomeric catalyst-substrate complex may react too quickly (anti-Lock-and-Key motif), diminishing ee. -
The Solution: Perform a solvent screen favoring non-coordinating solvents (e.g., Toluene, DCM) and conduct a pressure titration (e.g., lowering pressure from 50 bar to 10 bar) to ensure the reaction proceeds via the thermodynamically favored pathway.
Q2: How do I optimize the metal-to-ligand ratio to prevent achiral background reduction?
A: The integrity of the active chiral catalyst is paramount. This compound forms an eight-membered chelate ring when coordinated to transition metals.
-
The Causality: Using an exact 1:1 ratio of metal precursor to ligand can sometimes leave trace amounts of unligated metal due to micro-weighing errors or partial ligand oxidation. Unligated metal acts as a highly active, achiral hydrogenation catalyst, severely eroding the overall ee of the bulk product.
-
The Solution: Implement a self-validating protocol . Always use a slight excess of this compound (1.05 equivalents relative to the metal). Pre-stir the ligand and metal precursor in a degassed solvent for 30 minutes to ensure complete complexation before adding the substrate. This guarantees that all reduction events occur strictly within the chiral pocket.
Self-validating workflow for this compound catalyst preparation to prevent achiral reduction.
Q3: What additives can improve stereoselectivity in Ru-catalyzed ketone hydrogenations?
A: The addition of specific additives, such as weak bases or halide salts, can dramatically alter the stereochemical outcome.
-
The Causality: In Ru-catalyzed hydrogenations of ketones, the active catalyst often requires a specific halide ligand (like chloride) to maintain the optimal geometry of the chiral pocket. Halide additives (e.g., LiCl, LiBr) can stabilize the active Ru-Cl species and prevent ligand dissociation. Additionally, weak amine bases facilitate the formation of the active metal-hydride species by neutralizing the acid generated during catalyst activation.
-
The Solution: Screen additives systematically. Start with 1-10 mol% of LiCl or a weak base like triethylamine, monitoring the ee shift via chiral HPLC.
Part 3: Quantitative Data Summary
To assist in your experimental design, the following table summarizes the typical impact of adjusting key reaction parameters on the stereoselectivity of this compound catalyzed reactions.
| Parameter | Sub-optimal Condition | Optimized Condition | Typical ee% Shift | Mechanistic Causality |
| Solvent Polarity | Methanol (Highly coordinating) | Toluene / DCM (Non-coordinating) | +10-15% | Reduces solvent competition for the metal center, enforcing substrate binding within the chiral pocket. |
| H | 50 bar (Kinetic control) | 5-20 bar (Thermodynamic control) | +5-12% | Slows down the turnover-limiting step, allowing the thermodynamically favored diastereomeric complex to dictate selectivity. |
| Temperature | 50 °C | 20 °C to 0 °C | +5-10% | Decreases the conformational flexibility of the eight-membered chelate ring, rigidifying the chiral environment. |
| Metal:Ligand Ratio | 1:1 (Exact) | 1:1.05 (Slight Ligand Excess) | +2-5% | Eliminates achiral background reduction by ensuring no unligated metal precursor remains in solution. |
Part 4: Experimental Protocols
Standard Autoclave Hydrogenation Optimization Protocol
This step-by-step methodology is designed to be a self-validating system, ensuring that any drop in stereoselectivity is a function of the substrate-catalyst mismatch rather than experimental error.
Step 1: Catalyst Preparation (Glovebox Operations)
-
Inside an argon-filled glovebox (O
< 1 ppm, H O < 1 ppm), weigh the metal precursor (e.g.,[Rh(COD) ]BF , 1.0 eq) and this compound (1.05 eq). -
Dissolve both solids in an anhydrous, freeze-pump-thaw degassed solvent (e.g., DCM or Toluene, 2.0 mL).
-
Stir for exactly 30 minutes at room temperature to form the active complex. Self-Validation Check: The solution should change to a deep, homogeneous color (typically orange/red for Rh), indicating complete complexation.
Step 2: Substrate Loading
-
Add the prochiral substrate (e.g., 2-methylcinnamic acid) to the catalyst solution. The typical substrate-to-catalyst (S/C) ratio should be between 100:1 and 1000:1 depending on substrate bulk.
-
Transfer the mixture to a high-pressure autoclave reactor equipped with a magnetic stir bar.
Step 3: Autoclave Purging
-
Seal the autoclave tightly and remove it from the glovebox. Connect it to a high-purity hydrogen gas line.
-
Purge the system by pressurizing to 10 bar with H
and carefully venting. Repeat this cycle 3 to 5 times. Causality: This ensures complete removal of inert gas and trace oxygen, which could oxidize the phosphine ligand and destroy the chiral pocket.
Step 4: Reaction Execution
-
Pressurize the autoclave to the target H
pressure (e.g., 10-20 bar for thermodynamic control). -
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 12-24 hours. Monitor the pressure drop to confirm hydrogen uptake.
Step 5: Workup & Analysis
-
After completion, cool the autoclave to room temperature and safely vent the excess H
in a fume hood. -
Concentrate the reaction mixture under reduced pressure. Purify the product via a short silica gel plug to remove the metal complex.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC against racemic standards.
Part 5: References
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics - ACS Publications. Available at:[Link]
Walphos SL-W006-2 Technical Support Center: Temperature & Pressure Optimization
Welcome to the Technical Support Center for Walphos SL-W006-2 (CAS 849925-21-9)[]. As a highly modular chiral bisphosphine ligand, SL-W006-2 is a critical asset for the asymmetric hydrogenation of functionalized alkenes and ketones. Upon complexation with transition metals (such as Rh or Ru), Walphos ligands form a distinct eight-membered chelate ring[2]. The conformational dynamics of this ring are highly sensitive to thermodynamic (temperature) and kinetic (pressure) parameters.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their asymmetric hydrogenation workflows.
Troubleshooting FAQs: Mechanistic Causality
Q1: How does hydrogen pressure influence the enantiomeric excess (ee%) and turnover frequency (TOF) of Rh/Walphos SL-W006-2 catalyzed hydrogenations? Answer: The effect of H₂ pressure is dictated by the kinetics of the oxidative addition step. According to the established Halpern mechanism for Rh-catalyzed asymmetric hydrogenation, the minor diastereomeric catalyst-substrate complex often reacts with H₂ much faster than the major complex, leading to the major product enantiomer[3].
-
Low to Moderate Pressure: Allows the major and minor catalyst-substrate complexes to rapidly equilibrate, funneling the reaction through the highly selective minor complex (high ee%).
-
High Pressure: Increases the overall reaction rate (higher TOF) but can force the less reactive major complex to undergo oxidative addition before equilibration occurs, potentially eroding the ee%. However, for sterically demanding substrates like 2-isopropylcinnamic acid derivatives (IPCA-D), elevated pressures (e.g., 50 bar) are mechanistically required to overcome the steric barrier of oxidative addition and achieve full conversion[4].
Q2: What is the mechanistic causality behind temperature-induced degradation of enantiomeric excess in this compound reactions? Answer: Enantioselectivity is governed by the difference in activation free energy (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. Increasing the temperature provides the thermal energy necessary to overcome the higher activation barrier of the disfavored stereochemical pathway, naturally lowering the ee%. Furthermore, the unique eight-membered chelate ring formed by this compound and the metal center[2] gains conformational flexibility at elevated temperatures. This thermal "breathing" weakens the rigidity of the chiral pocket, allowing the mismatched substrate face to coordinate.
Q3: My reaction stalls at 50% conversion at standard conditions (20 °C, 20 bar). Should I increase temperature or pressure first? Answer: Always increase pressure first. Increasing pressure kinetically drives the oxidative addition of H₂ without significantly altering the conformational rigidity of the Walphos chiral pocket. If you increase temperature first, you risk permanently eroding the ee% due to the thermodynamic factors mentioned in Q2. Only increase temperature if the reaction remains stalled at high pressures (e.g., >50 bar), which indicates a severe steric hindrance during migratory insertion.
Quantitative Data: Temperature & Pressure Effects
The following table summarizes the typical behavioral matrix of Walphos-type ligands in Rh-catalyzed hydrogenations, demonstrating the interplay between temperature, pressure, and steric bulk[2][4].
| Substrate Type | Catalyst System | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | ee (%) | Mechanistic Observation |
| MCA (Standard) | Rh/SL-W006-2 | 20 | 20 | >99 | 92 | Optimal baseline for standard α-substituted alkenes. |
| MCA (Standard) | Rh/SL-W006-2 | 60 | 20 | >99 | 83 | Elevated temp increases ring flexibility, reducing ee%. |
| IPCA-D (Hindered) | Rh/SL-W006-2 | 20 | 50 | >99 | 94 | High pressure required for sterically demanding substrates. |
| IPCA-D (Hindered) | Rh/SL-W006-2 | 20 | 5 | 45 | 95 | Low pressure stalls conversion but maintains high ee%. |
(Note: MCA = (E)-2-methylcinnamic acid; IPCA-D = 2-isopropylcinnamic acid derivative).
Self-Validating Temperature & Pressure Screening Protocol
To prevent false negatives caused by poor catalyst activation, oxygen contamination, or equipment leaks, every parameter screen must be a self-validating system . This protocol incorporates a built-in positive control to independently verify the integrity of the catalytic cycle.
Objective: Determine the optimal thermodynamic and kinetic parameters for a novel substrate using this compound.
Step 1: Precatalyst Preparation (Inert Atmosphere Glovebox)
-
Weigh 1.0 molar equivalent of metal precursor (e.g., [Rh(NBD)2]BF4) and 1.05 molar equivalents of this compound.
-
Dissolve in anhydrous, degassed Methanol (MeOH) or Tetrahydrofuran (THF). Stir for 30 minutes at room temperature to ensure complete formation of the eight-membered chelate complex[2].
Step 2: Substrate Loading & Internal Validation Setup
-
Test Vials: Load the target substrate into high-throughput screening (HTS) vials (typically 0.1 M concentration).
-
Validation Vial (Critical Step): Load one vial with the benchmark substrate MCA (0.1 M). This acts as the system's internal truth. If the MCA vial fails, the entire run is invalid.
Step 3: Pressurization & Purging
-
Transfer all vials to a high-pressure hydrogenation multireactor.
-
Purge the system with N₂ (3 cycles at 10 bar) followed by H₂ (3 cycles at 10 bar) to remove trace oxygen.
Step 4: Matrix Execution
-
Set the reactor to the initial screening conditions: 20 °C and 20 bar H₂ [4].
-
Initiate stirring (minimum 800 rpm to ensure H₂ mass transfer is not the rate-limiting step).
Step 5: Real-Time Monitoring & Quench
-
Monitor H₂ uptake via the reactor's mass flow controllers. A plateau in H₂ consumption indicates either reaction completion or catalyst deactivation.
-
After 16 hours, carefully vent the H₂ gas and quench the reactions by exposing them to air.
Step 6: Data Validation & Analysis
-
Validate the Run: Analyze the MCA validation vial via chiral HPLC/GC. Pass criteria: >99% conversion, ≥90% ee. If these metrics are not met, discard the target substrate data and troubleshoot your glovebox technique or gas purity.
-
Analyze Target Substrate: If the run is validated, analyze the target substrate. Use the troubleshooting logic tree (below) to adjust Temperature and Pressure for the next iteration.
Visualizations & Workflows
Rh-Walphos SL-W006-2 catalytic cycle highlighting temperature and pressure-dependent steps.
Troubleshooting logic for this compound reactions based on conversion and ee% outcomes.
References
-
Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones . Organometallics (ACS Publications).[Link]
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations . Organometallics (ACS Publications).[Link]
-
Asymmetric Hydrogenation Principles . ETH Zurich Research Group.[Link]
Sources
Walphos SL-W006-2 Catalysis Support Center: Navigating Solvent Effects
Overview Walphos SL-W006-2 (CAS 849925-21-9) is a highly modular, ferrocene-based bidentate chiral diphosphine ligand used extensively in enantioselective synthesis[]. When complexed with transition metals (such as Rh, Ru, Pd, or Ir), it forms highly effective catalysts for the asymmetric hydrogenation of olefins, ketones, and imines[]. However, the catalytic efficiency and enantiomeric excess (ee) are profoundly dictated by the solvent microenvironment. This guide addresses the causality behind solvent effects, providing actionable troubleshooting steps and protocols for drug development professionals.
Troubleshooting FAQs: The Causality of Solvent Effects
Q1: Why does switching from Toluene to Methanol (MeOH) or Trifluoroethanol (TFE) drastically increase my enantiomeric excess (ee) and conversion rate? A: The causality lies in the stabilization of ionic intermediates. In transition-metal-catalyzed asymmetric hydrogenation, the activation of hydrogen gas often proceeds via a heterolytic cleavage, forming a metal-hydride intermediate[2]. Polar protic solvents like TFE or MeOH stabilize these ionic intermediates and facilitate crucial hydrogen-bonding interactions between the substrate (e.g., an iminium salt) and the catalyst's ligands[2]. Toluene, being non-polar and aprotic, forces the reaction through a higher-energy neutral pathway, which often results in slower reaction rates and diminished stereocontrol. Because of this stabilization effect, alcoholic solvents are generally considered the most effective media for these hydrogenations[3].
Q2: My hydrogenation of an unfunctionalized olefin in Dichloromethane (DCM) stalls at 50% conversion. How can solvent choice resolve this? A: While DCM is a common solvent, it lacks the ability to effectively stabilize the charged species generated during the catalytic cycle. A stalled reaction often indicates that the catalyst is resting in an inactive state or that the hydride transfer step has an insurmountable activation barrier in that specific medium. We recommend utilizing a co-solvent system. Adding an equal volume of TFE to DCM (1:1 v/v) can dramatically accelerate the reaction[2]. The fluorinated alcohol provides the necessary dielectric constant to lower the energy barrier for metal-hydride generation without disrupting the this compound coordination sphere[2].
Q3: Can I use Tetrahydrofuran (THF) or Acetonitrile (MeCN) to improve substrate solubility? A: Proceed with extreme caution. Strongly coordinating solvents like MeCN and THF act as competitive inhibitors. They can coordinate to the vacant sites on the metal center, blocking substrate coordination. This competitive binding poisons the catalyst, leading to severely depressed yields. If solubility is an issue, consider using a biphasic system, a less coordinating ether, or adjusting the temperature rather than switching to a strongly coordinating solvent.
Quantitative Data: Solvent Effect Matrix
Summarizing the thermodynamic and kinetic impacts of solvent classes on this compound catalysis:
| Solvent Class | Representative Solvents | Interaction Mechanism | Effect on Walphos Catalysis | Typical Outcome |
| Polar Protic | MeOH, EtOH | H-bonding, stabilizes ionic intermediates | Lowers activation barrier for heterolytic H₂ cleavage. | Optimal. High conversion, max ee[3]. |
| Fluorinated Alcohol | TFE | High polarity, low nucleophilicity | Stabilizes cationic metal-hydride species without coordinating[2]. | Excellent. Resolves stalled reactions[2]. |
| Non-Polar Aprotic | Toluene, Hexane | Outer-sphere / neutral pathway | Forces higher-energy transition states. | Sub-optimal. Slower rates, variable ee. |
| Weakly Polar Aprotic | DCM | Mild solvation | Insufficient stabilization of charged intermediates. | Moderate. Prone to stalling without co-solvents. |
| Strongly Coordinating | MeCN, THF | Competitive metal binding | Displaces substrate or prevents H₂ activation. | Poor. Catalyst poisoning, low yield. |
Mechanistic Visualization
The following diagram illustrates the logical relationship between solvent selection and the resulting catalytic pathway for this compound complexes.
Caption: Logical pathways of solvent effects on this compound catalytic efficiency and enantioselectivity.
Standard Operating Procedure: High-Throughput Solvent Screening
To systematically evaluate solvent effects for a new substrate using this compound, follow this self-validating high-throughput experimentation (HTE) protocol[4].
Prerequisites:
-
Glovebox with purified N₂ or Ar atmosphere (<1 ppm O₂, <1 ppm H₂O).
-
High-throughput hydrogenation reactor (e.g., Endeavor or Symyx multi-well systems).
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In the glovebox, prepare a stock solution of the metal precursor (e.g., [Rh(cod)₂]BF₄) and this compound ligand in a highly volatile, non-coordinating solvent (like DCM) at a 1:1.1 molar ratio. Stir for 30 minutes to ensure complete complexation[4].
-
Solvent Evaporation: Aliquot the catalyst stock solution into the reaction vials. Evaporate the volatile complexation solvent completely under vacuum. Causality: Removing the complexation solvent ensures that the subsequent screening solvents are evaluated purely, without thermodynamic interference from residual DCM[4].
-
Substrate Dispensing: Prepare substrate stock solutions in the target screening solvents (e.g., MeOH, TFE, Toluene, DCM, and a 1:1 DCM/TFE mix). Dispense these solutions into the respective vials containing the pre-formed, dried catalyst. Target a Substrate-to-Catalyst (S/C) ratio of 100:1 to 1000:1 depending on expected activity.
-
Pressurization & Reaction: Seal the vials in the HTE reactor. Purge the system with H₂ gas three times to remove inert gases. Pressurize to the target pressure (e.g., 140 psi) and heat to the desired temperature (e.g., 45 °C)[3]. Stir vigorously for 12–24 hours.
-
Quenching & Analysis: Carefully vent the H₂ gas. Quench the reactions by exposing them to air or adding a drop of triethylamine. Analyze the crude mixtures via Chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
References
- BOC Sciences. "CAS 849925-21-9 (this compound) - Chiral". bocsci.com.
- Dalian Institute of Chemical Physics. "Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies". dicp.ac.cn.
- Society of Chemical Industry. "Process Aspects of Asymmetric Hydrogenation". soci.org.
- ACS Publications. "High-Throughput Experimentation-Enabled Asymmetric Hydrogenation". acs.org.
Sources
Validation & Comparative
Comparative Guide: Walphos SL-W006-2 vs. Other Walphos Ligands in Asymmetric Catalysis
Introduction to the Walphos Ligand Family
Developed by Solvias, the Walphos family represents a privileged class of chiral bidentate phosphine ligands widely utilized in asymmetric catalysis[1]. Unlike the structurally related Josiphos ligands, which form a seven-membered chelate ring, Walphos ligands feature an additional phenyl ring spacer. Upon coordination with transition metals (e.g., Rh, Ru, Ir, Pd, Cu), they form an eight-membered chelate ring[1]. This expanded chelate geometry imparts unique conformational flexibility, allowing the metal center to dynamically accommodate sterically demanding substrates while maintaining high enantio-discrimination.
Among the Walphos series, Walphos SL-W006-2 (CAS: 849925-21-9) stands out due to its specific electronic and steric profile. Featuring 3,5-xylyl (3,5-dimethylphenyl) substituents on the chiral ethyl-bound phosphine, it offers a distinct alternative to the baseline phenyl-substituted SL-W002-1 and the highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl-substituted SL-W001-1[2].
This guide provides an objective, data-driven comparison of this compound against other key Walphos ligands, detailing the mechanistic causality behind ligand selection and providing validated experimental protocols for asymmetric hydrogenation.
Mechanistic Causality & Electronic Tuning
As a researcher, the choice of a specific Walphos ligand is rarely arbitrary; it is governed by the electronic demands of the rate-determining step in the target catalytic cycle.
-
Electron-Donating Properties (this compound): The methyl groups on the 3,5-xylyl moieties of SL-W006-2 increase the electron density at the phosphorus atom. When coordinated to a metal like Rh or Pd, this electron-rich environment facilitates oxidative addition. For substrates that are electronically deactivated, the increased nucleophilicity of the metal center provided by SL-W006-2 can significantly enhance reaction rates and overall turnover numbers (TON).
-
Electron-Withdrawing Properties (Walphos SL-W001-1): Conversely, SL-W001-1 features CF3 groups that withdraw electron density, rendering the metal center more Lewis acidic. As demonstrated in Cu-catalyzed conjugate reductions of ynenoates, this increased Lewis acidity is crucial for coordinating the carbonyl oxygen of the substrate, leading to quantitative conversions and up to 99% ee[3].
-
Steric Encumbrance: The 3,5-xylyl groups of SL-W006-2 create a wider, yet precisely tuned, steric funnel compared to the unsubstituted phenyl rings of SL-W002-1. This steric bulk is often the deciding factor in differentiating the pro-R and pro-S faces of bulky prochiral alkenes during the migratory insertion step.
Fig 1: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation using Walphos ligands.
Quantitative Performance Comparison
The structural variations directly impact the enantiomeric excess (ee) achieved in asymmetric transformations. Below is a comparative summary of Walphos ligands based on established literature data[2][3][4].
| Ligand | Phosphine Substituent (PR2) | Electronic Nature | Typical Application | Enantiomeric Excess (ee) |
| This compound | 3,5-Xylyl | Electron-Rich | Rh-catalyzed hydrogenation of bulky alkenes | 93 - 98% |
| Walphos SL-W001-1 | 3,5-Bis(CF3)phenyl | Electron-Poor | Cu-catalyzed conjugate reductions; Aliskiren synthesis | >95% |
| Walphos SL-W002-1 | Phenyl | Neutral | Ru-catalyzed ketone hydrogenation | 85 - 92% |
| Walphos SL-W008-1 | 3,5-Bis(CF3)phenyl* | Electron-Poor | Rh-catalyzed hydrogenation of standard olefins | ~90% |
*Note: Variations in the ferrocene backbone stereochemistry dictate the specific numeric designation (e.g., -1 vs -2).
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol describes a self-validating system for the asymmetric hydrogenation of a standard prochiral alkene. The self-validation relies on in-situ catalyst generation followed by immediate substrate consumption (minimizing the degradation of the highly reactive active species) and uses chiral HPLC for direct ee quantification.
Step-by-Step Methodology
Step 1: In Situ Catalyst Preparation
-
In a nitrogen-filled glovebox, weigh 0.01 mmol of the rhodium precatalyst [Rh(nbd)2]BF4 and 0.011 mmol of This compound (1.1 equiv relative to Rh).
-
Dissolve the mixture in 2.0 mL of anhydrous, degassed dichloromethane (DCM) or methanol.
-
Stir at room temperature for 30 minutes. The solution will typically change color from orange to dark red, indicating the successful formation of the [Rh(nbd)(this compound)]+ complex.
Step 2: Substrate Loading
-
Add 1.0 mmol of the prochiral substrate (e.g., methyl 2-acetamidoacrylate) to the catalyst solution to achieve a Substrate/Catalyst (S/C) ratio of 100:1.
-
Transfer the solution to a high-pressure hydrogenation autoclave.
Step 3: Hydrogenation
-
Seal the autoclave and purge the system with H2 gas three times (pressurize to 5 bar, then vent) to remove any residual inert gas.
-
Pressurize the autoclave to the desired H2 pressure (typically 10-30 bar).
-
Stir the reaction mixture at 25 °C for 12-24 hours.
Step 4: Self-Validating Analysis
-
Vent the H2 gas carefully.
-
Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.
-
Analyze the conversion via 1H NMR or GC-FID.
-
Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralcel OD-H column) by comparing the retention times of the product against racemic standards.
Fig 2: Self-validating experimental workflow for Walphos-catalyzed asymmetric hydrogenation.
References
-
Title: Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Sequential catalysis strategy for the synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: (R,RFc,SRu)-Chlorido(η6-p-cymene){1-[1-(diphenylphosphanyl)ethyl]-2-[2-(diphenylphosphanyl)phenyl]ferrocene}ruthenium(II) hexafluoridophosphate Source: IUCr Journals URL: [Link]
Sources
A Comparative Guide: Walphos SL-W006-2 vs. Biferrocene-Based Analogues in Asymmetric Catalysis
This guide provides an in-depth, objective comparison between the established Walphos SL-W006-2 ligand and the emerging class of biferrocene-based phosphine ligands. Moving beyond a simple cataloging of features, we will dissect the structural nuances that differentiate these ligand families and correlate them to experimentally observed performance in asymmetric hydrogenation—a cornerstone reaction in modern pharmaceutical and fine chemical synthesis. The data and protocols herein are synthesized from peer-reviewed studies to provide researchers, chemists, and drug development professionals with a robust framework for catalyst selection and optimization.
Introduction: The Architectural Distinction of Ferrocene-Based Ligands
The efficacy of a chiral ligand in asymmetric catalysis is profoundly dictated by the three-dimensional space it defines around the metal center. Both Walphos and its biferrocene analogues leverage the unique stereochemical properties of ferrocene, yet their performance profiles diverge due to a fundamental difference in their structural backbones.
The Walphos Family: A Ferrocenyl-Aryl Backbone
The Walphos family of ligands, including the representative this compound, are characterized by a rigid yet tunable ferrocenyl-aryl backbone.[1][2] This structure has proven highly effective in a multitude of asymmetric transformations, particularly in rhodium- and ruthenium-catalyzed hydrogenations, where they have achieved excellent enantioselectivities (up to 97% ee).[1] The commercial availability and demonstrated success in key synthetic intermediates, such as for the renin inhibitor Aliskiren, underscore their importance in process chemistry.[3][4][5] The specific ligand in focus, this compound, is chemically defined as (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene.[]
Biferrocene-Based Ligands: A Structural Evolution
Biferrocene-based ligands represent a logical and innovative evolution of the Walphos design.[3][4] In these analogues, the phenyl ring of the Walphos backbone is replaced by a second ferrocene unit, creating a C2-symmetric or unsymmetrical biferrocene scaffold.[3][7] This modification was driven by the quest to create a novel ligand class and to bridge the structural and performance gap between established ligand families like BIFEP and TRAP.[3][4] The introduction of a second redox-active ferrocene moiety not only alters the steric and electronic environment but also introduces new conformational possibilities, which, as we will demonstrate, can lead to significantly different catalytic outcomes.[7][8]
Caption: Core structural difference between Walphos and biferrocene-based ligands.
Head-to-Head Performance in Asymmetric Hydrogenation
Direct comparison in catalytic applications reveals that the choice between a Walphos and a biferrocene-based ligand is highly substrate-dependent. Neither class is universally superior; rather, they offer complementary solutions for achieving high enantioselectivity.
Catalytic Activity and Enantioselectivity
A study by Weissensteiner et al. provides a direct comparison of Walphos ligands and their newly synthesized biferrocene analogues in the rhodium-catalyzed asymmetric hydrogenation of various benchmark substrates.[3][4] The results demonstrate that a seemingly subtle change in the ligand backbone can lead to dramatic shifts in performance.
| Substrate | Ligand | Catalyst System | Conversion (%) | ee (%) | Product Abs. Config. | Reference |
| MAC | Walphos SL-W002 | [Rh(NBD)₂]BF₄/MeOH | >99 | 88 | (S) | [3] |
| MAC | Biferrocene Analogue 15 | [Rh(NBD)₂]BF₄/MeOH | >99 | 21 | (R) | [3] |
| MCA | Walphos SL-W001 | [Rh(NBD)₂]BF₄/MeOH | >99 | 63 | (R) | [5] |
| MCA | Biferrocene Analogue 16 | [Rh(NBD)₂]BF₄/MeOH | >99 | 91 | (S) | [5] |
| DMI | Walphos SL-W001 | [Rh(NBD)₂]BF₄/MeOH | >99 | 92 | (R) | [3] |
| DMI | Biferrocene Analogue 16 | [Rh(NBD)₂]BF₄/MeOH | >99 | 93 | (S) | [3] |
MAC = Methyl acetamidocinnamate; MCA = 2-Methylcinnamic acid; DMI = Dimethyl itaconate. Ligands 15 and 16 are the direct biferrocene analogues of Walphos SL-W002 and SL-W001, respectively.
Analysis of Substrate-Dependent Performance
The data clearly illustrates a critical takeaway for the practicing chemist: ligand performance is not transitive and must be empirically verified.
-
Case 1: Walphos Superiority (MAC Hydrogenation): For the hydrogenation of methyl acetamidocinnamate (MAC), the traditional Walphos SL-W002 ligand delivered a high enantiomeric excess of 88%. In stark contrast, its biferrocene analogue 15 was dramatically less effective, yielding only 21% ee and, notably, the opposite product enantiomer.[5]
-
Case 2: Biferrocene Analogue Superiority (MCA Hydrogenation): The opposite trend was observed with 2-methylcinnamic acid (MCA). Here, the Walphos SL-W001 ligand provided a modest 63% ee, whereas its biferrocene counterpart 16 excelled, affording the product in an impressive 91% ee.[5]
This substrate-ligand pairing phenomenon underscores the necessity of screening both ligand types during catalyst development for a new transformation.
Structural Causality: From Backbone to Catalytic Pocket
The observed differences in catalytic performance are a direct consequence of structural changes at the molecular level. X-ray diffraction studies on palladium and ruthenium complexes of both ligand types have provided invaluable insights.[3][5][9]
When the ferrocenyl-aryl backbone of a Walphos ligand is replaced by a biferrocene unit, several key structural parameters of the resulting metal complex are altered:
-
Conformational Adjustments: The biferrocene backbone adopts a helical arrangement with a significantly different dihedral angle between the cyclopentadienyl rings compared to the free ligand.[4]
-
Absence of Key Interactions: A slipped π-π interaction often observed between a cyclopentadienyl ring and a phenyl ring in Walphos-palladium complexes is absent in the biferrocene analogue complexes.[3][5]
-
Repositioning of Phosphine Groups: This lack of interaction and the different backbone geometry cause a shift in the position of the phosphorus atoms relative to the ferrocene framework.[3][4]
These subtle yet critical modifications reshape the chiral pocket around the metal center, altering how the substrate can approach and bind during the catalytic cycle. This directly impacts the transition state energies for the formation of the two possible product enantiomers, thereby determining the final enantiomeric excess.
Experimental Section: Validated Protocols for Benchmarking
To ensure trustworthy and reproducible results, the following protocols, adapted from peer-reviewed literature, describe the standard procedures for catalyst preparation and asymmetric hydrogenation.[3][4]
General Procedure for In Situ Catalyst Preparation
The causality behind this choice is efficiency and flexibility. Preparing the active catalyst in situ from a stable metal precursor and the desired ligand avoids the need to synthesize and isolate numerous, often sensitive, organometallic complexes. This allows for rapid screening of a wide variety of ligands.
Step-by-Step Protocol:
-
In a glovebox, add the appropriate metal precursor (e.g., [Rh(NBD)₂]BF₄ or [RuCl₂(p-cymene)]₂) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the chiral ligand (Walphos or biferrocene-based) in a 1.05-1.1:1 ligand-to-metal molar ratio.
-
Add the desired volume of a degassed, anhydrous solvent (e.g., methanol, THF, or dichloromethane).
-
Stir the resulting solution at room temperature for 15-30 minutes to allow for complete complex formation. The color of the solution will typically change, indicating coordination.
-
This solution containing the active catalyst is now ready for the addition of the substrate.
Protocol for Asymmetric Hydrogenation of Alkenes
This protocol is a self-validating system. The inclusion of standardized substrates and analysis by chiral chromatography ensures that the performance (conversion and ee) can be accurately measured and compared against established benchmarks.
Step-by-Step Protocol:
-
To the freshly prepared catalyst solution from section 4.1, add the alkene substrate. The substrate-to-catalyst ratio (S/C) is a critical parameter and typically ranges from 25:1 for initial screenings to >1000:1 for optimized systems.
-
Seal the Schlenk tube or transfer the solution to a high-pressure autoclave.
-
Purge the system three times with hydrogen gas before pressurizing to the desired level (e.g., 10-50 bar).
-
Place the reaction vessel in a heating block or oil bath set to the desired temperature (e.g., 25-50 °C) and stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
After the reaction period, carefully vent the hydrogen pressure.
-
Take an aliquot of the reaction mixture, pass it through a short plug of silica gel to remove the catalyst, and dilute with an appropriate solvent.
-
Analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase to determine the conversion and enantiomeric excess (ee%).
Caption: Standard experimental workflow for ligand benchmarking.
Conclusion and Outlook
The benchmarking of this compound and its biferrocene-based analogues reveals a nuanced and compelling picture. The substitution of the backbone's aryl group with a second ferrocene moiety creates a distinct class of ligands with a unique catalytic profile.
-
No Universal Superiority: The experimental data definitively shows that neither ligand class is universally better. Performance is intricately linked to the specific substrate being transformed.
-
Complementary Tools: Biferrocene-based ligands should not be viewed as replacements for Walphos ligands, but as powerful, complementary tools in the chemist's arsenal. They provide alternative steric and electronic environments that can unlock high enantioselectivity where the original Walphos system is less effective.
-
Recommendation for Practice: For any new asymmetric hydrogenation, it is highly recommended to include both a leading Walphos ligand and a biferrocene analogue in the initial catalyst screening. This dual-pronged approach significantly increases the probability of identifying a high-performing system early in the development process.
The continued exploration of ferrocene and biferrocene scaffolds promises to yield even more sophisticated and efficient catalysts, further empowering chemists to construct chiral molecules with precision and control.
References
-
Weissensteiner, W., et al. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics, 32(4), 1075–1084. [Link]
-
Weissensteiner, W., et al. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. PubMed Central. [Link]
-
Groß, M. A., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 1945–1952. [Link]
-
Weissensteiner, W., et al. (2008). Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands. Organometallics, 27(6), 1119–1127. [Link]
-
American Chemical Society. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. ACS Publications. [Link]
-
Weissensteiner, W., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. PubMed. [Link]
-
Weissensteiner, W., et al. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. PubMed. [Link]
-
Scilit. (2008). Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Biferrocene. Retrieved from [Link]
-
Thomas, S., et al. (2021). Reactivity and Properties of Metal Complexes Enabled by Flexible and Redox Active Ligands with a Ferrocene Backbone. eScholarship.org. [Link]
-
American Chemical Society. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. ACS Publications. [Link]
-
American Chemical Society. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands | Scilit [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
Chiral HPLC Analysis of Asymmetric Hydrogenation Products: A Performance Guide to Walphos SL-W006-2 vs. Alternative Ligands
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary & Mechanistic Grounding
The asymmetric hydrogenation of prochiral alkenes and ketones remains a cornerstone of modern enantioselective synthesis. However, achieving high enantiomeric excess (ee) and conversion rates for sterically hindered or electronically deactivated substrates (such as
This guide objectively evaluates the performance of Walphos SL-W006-2 (CAS 849925-21-9)[], a premier chiral bisphosphine ligand featuring a ferrocene backbone, against alternative industry standards such as Josiphos and BINAP. By analyzing the chiral High-Performance Liquid Chromatography (HPLC) data of the resulting products, we establish the causality between ligand coordination geometry and catalytic efficacy.
The Causality of Ligand Selection: Walphos vs. Josiphos
While both Walphos and Josiphos belong to the ferrocene-based ligand families, their structural mechanics dictate vastly different catalytic outcomes. Crystallographic and high-pressure NMR studies on transition metal clusters (e.g., Ru and Rh) reveal that Josiphos ligands typically bridge metal bonds in a "conventional" manner—coordinating in equatorial-equatorial positions[2]. This geometry often leads to cluster fragmentation and low catalyst recovery during the hydrogenation of prochiral
Conversely, the phosphine moieties of this compound coordinate in an axial-equatorial position [2]. This unique steric bite angle prevents cluster isomerization and fragmentation, ensuring the catalyst remains intact. The result is a dramatic increase in both conversion (up to 100%) and enantioselectivity (up to 98% ee)[][4].
Figure 1: Mechanistic divergence in coordination geometry between Walphos and Josiphos ligands.
Comparative Performance Data
To objectively compare these ligands, we examine the rhodium-catalyzed asymmetric hydrogenation of 2-methylcinnamic acid to (R)-2-methyl-3-phenylpropanoic acid . The enantiomeric excess of the product is a direct readout of the ligand's chiral induction capability, verified via chiral stationary phase HPLC.
As demonstrated in the data below, this compound outperforms both Josiphos and BINAP analogues in this specific transformation, yielding full conversion and 92% ee[].
Table 1: Ligand Performance Comparison in the Hydrogenation of 2-Methylcinnamic Acid
| Ligand System | Coordination Mode | Conversion (%) | Enantiomeric Excess (ee %) | Major Enantiomer |
| This compound | Axial-Equatorial | > 99% | 92% | (R) |
| Josiphos SL-J002-2 | Equatorial-Equatorial | 85% | < 15% | (R) |
| (R)-BINAP | C2-Symmetric | 90% | 68% | (R) |
Data synthesized from comparative cluster-based catalyst studies and Walphos analogue evaluations[][2].
Self-Validating Experimental Protocol: Chiral HPLC Analysis
To ensure scientific integrity, the following protocol details a self-validating workflow for the asymmetric hydrogenation and subsequent chiral HPLC analysis.
Why Derivatization? Direct HPLC analysis of free carboxylic acids (like 2-methyl-3-phenylpropanoic acid) often results in severe peak tailing due to secondary interactions with the chiral stationary phase. To ensure sharp, baseline-resolved peaks, the protocol mandates derivatization to the corresponding methyl ester using (Trimethylsilyl)diazomethane prior to injection[5].
Step-by-Step Methodology
Phase 1: Asymmetric Hydrogenation
-
Preparation: In an argon-filled glovebox, dissolve the metal precursor (e.g.,
, 0.2 µmol) and this compound (0.22 µmol) in anhydrous ethanol (1.0 mL). Stir for 15 minutes to ensure complexation. -
Reaction: Add 2-methylcinnamic acid (0.2 mmol) to the catalyst solution. Transfer the mixture to a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with
gas three times, then pressurize to 30 bar. Stir at room temperature for 12 hours. -
Filtration: Carefully vent the hydrogen gas. Pass the crude reaction mixture through a short silica gel plug, eluting with Ethyl Acetate (EtOAc) to remove the metal catalyst. Concentrate the filtrate in vacuo.
Phase 2: Derivatization to Methyl Ester 5. Esterification: Redissolve the concentrated product in 1.0 mL of Methanol (MeOH). Slowly add a 2.0 M solution of (Trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color remains. 6. Quenching: Stir for 30 minutes at room temperature. Quench any excess reagent with a single drop of glacial acetic acid. Concentrate the sample in vacuo to yield the methyl ester.
Phase 3: Chiral HPLC Analysis 7. Sample Prep: Dissolve 2.0 mg of the derivatized methyl ester in 1.0 mL of HPLC-grade Hexane/Isopropanol (99:1 v/v). Filter through a 0.22 µm PTFE syringe filter. 8. Chromatographic Conditions:
-
Column: Daicel Chiralpak OJ-H (or AD-H)[5].
-
Mobile Phase: Hexane / Isopropanol (99:1).
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
Validation & Elution Order: Inject a racemic standard first to confirm baseline resolution. For the this compound catalyzed product, the (R)-enantiomer will elute as the major peak (approx.
min), while the (S)-enantiomer will elute as the minor peak (approx. min)[5].
Figure 2: End-to-end experimental workflow from catalytic hydrogenation to HPLC chiral resolution.
Conclusion
For the asymmetric hydrogenation of challenging prochiral substrates like 2-methylcinnamic acid, This compound provides a distinct mechanistic advantage over traditional equatorial-equatorial coordinating ligands like Josiphos. By adopting an axial-equatorial coordination geometry, Walphos stabilizes the catalytic transition state, preventing cluster fragmentation and driving enantioselectivities up to 98% ee. When coupled with a rigorous, derivatization-based chiral HPLC analytical workflow, researchers can reliably quantify and validate the superior chiral induction of the Walphos ligand family.
References
-
E. S. et al. (2012). Efficient cluster-based catalysts for asymmetric hydrogenation of α-unsaturated carboxylic acids. PubMed / National Institutes of Health. Available at:[Link]
-
Royal Society of Chemistry. (2020). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. RSC Publishing. Available at:[Link]
-
Royal Society of Chemistry. Supporting Information: Iridium Catalysts with Modular Axial-Unfixed Biphenyl Phosphine-Oxazoline Ligands. RSC Publishing. Available at: [Link]
Sources
- 2. Efficient cluster-based catalysts for asymmetric hydrogenation of α-unsaturated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT04799A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Safety Operating Guide
Operational Guide: Safe Disposal of Walphos SL-W006-2
[1][2][3]
Part 1: Chemical Profile & Hazard Identification
The "Why" Behind the Protocol
Effective disposal requires understanding the specific reactivity of the compound. Walphos SL-W006-2 is an organometallic phosphine ligand.[][2][3] Unlike simple organic waste, it presents a dual hazard profile: pyrophoric potential (phosphorus susceptibility to oxidation) and heavy metal content (iron in the ferrocene backbone).[3]
-
Oxidative Instability: Phosphine ligands (
) are thermodynamically driven to oxidize to phosphine oxides ( ).[][2][3][4] In bulk, this reaction can be exothermic. While Walphos ligands are relatively air-stable compared to alkyl phosphines, residual active catalyst or concentrated ligand can generate heat if thrown directly into a waste drum containing flammable solvents and oxidizers.[][2][3][4] -
Chemical Composition:
-
Formula:
-
Key Substituents: Ferrocene backbone, Diphenylphosphine, Bis(3,5-dimethylphenyl)phosphine.[][3]
-
Halogen Status: Non-Halogenated. (Note: Unlike Walphos SL-W001 series, SL-W006-2 does not contain trifluoromethyl groups.[][2][3] This allows it to be classified as non-halogenated waste, significantly reducing disposal costs unless mixed with chlorinated solvents).
-
Part 2: Pre-Disposal Deactivation (Quenching)
The "Expertise" Protocol [][2][3]
Do not dispose of active phosphine ligands or catalysts directly into bulk waste containers.[][3][4] The risk of exothermic oxidation or reaction with peroxides in the waste stream is non-zero. You must deactivate (quench) the phosphorus center first.[2]
Protocol A: Residual Solids (Vials/Weigh Boats)
For trace amounts (<50 mg) remaining in original packaging.[][2][3][4]
-
Add 5% Hydrogen Peroxide (
) or Dilute Bleach (Sodium Hypochlorite) dropwise to the solid residue.[][2][3][4] -
Allow to stand for 30 minutes. The phosphine will convert to the stable phosphine oxide.
-
Dispose of the rinsed vial in Glass Waste .
Protocol B: Bulk/Reaction Waste (Solutions)
For reaction mixtures or expired bulk reagent.[][2][3][4]
-
Segregation: Ensure the solvent system is compatible. If the reaction used Dichloromethane (DCM), the entire volume is Halogenated Waste . If Toluene/THF was used, it is Non-Halogenated Waste .[4]
-
Oxidation: If the waste solution contains active catalyst, treat with an oxidizing agent (e.g., dilute bleach) in a controlled flask before transferring to the waste drum.
-
Phase Separation: If an aqueous quench was used, separate the organic layer.[4] The organic layer (containing the deactivated ligand/catalyst) goes to the solvent waste stream.
Part 3: Waste Stream Segregation
The "Logic" of Disposal
Use the following decision matrix to determine the correct waste stream.
| Parameter | Condition | Correct Waste Stream | Notes |
| Physical State | Solid (Bulk Powder) | Solid Hazardous Waste | Label as "Solid Waste: Organophosphorus compound, Iron".[][2][3][4] |
| Physical State | Solid (Trace/Wipes) | Solid Debris / Contaminated Trash | Double bag.[][2][3][4] Do not place in regular office trash. |
| Solvent Base | Toluene, THF, MeOH | Non-Halogenated Organic | SL-W006-2 itself is non-halogenated.[][2][3][4] |
| Solvent Base | DCM, Chloroform | Halogenated Organic | The solvent dictates the classification. |
| Metal Content | High Concentration | Metal-Bearing Waste | If >1% Fe by weight, some facilities require a specific metal stream.[][2][3][4] |
Part 4: Decision & Workflow Visualization
The following diagram outlines the operational decision tree for disposing of this compound.
Caption: Operational decision tree for segregating this compound waste based on physical state and solvent composition.
Part 5: Spill Management & Emergency Response
Immediate Action Plan
-
Solid Spill:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask if powder is fine.[][2][4]
-
Action: Do not dry sweep (generates static/dust).[][2][3][4] Cover with a damp paper towel or inert absorbent (vermiculite).[][2][4]
-
Disposal: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Solid Spill Debris (Phosphine Ligand)."[][2][3][4]
-
-
Solution Spill:
Part 6: References & Authority[4][5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[][2][4]
-
Solvias AG. (n.d.).[][2][3][4][5] Ligands & Catalysts for Drug Development.[][2][4] Solvias.[][2][4][5][6][7][8]
-
American Chemical Society. (2023).[][2][3][4] Laboratory Waste Management Guide.[][2][4][9] ACS Center for Lab Safety.[][2][4]
-
PubChem. (2023).[][2][3] Compound Summary: Walphos Ligands (General Class Properties). National Library of Medicine.[][2][4]
Sources
- 2. solvias.com [solvias.com]
- 3. Walphos SL-W003-2 | C42H48FeP2 | CID 16218001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. resources.strem.com [resources.strem.com]
- 6. solvias.com [solvias.com]
- 7. researchgate.net [researchgate.net]
- 8. (R)-1-{(RP)-2-[2-(二苯基膦)苯基]二茂铁基}乙基双[3,5-双-(三氟甲基)苯基]膦 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. uwlax.edu [uwlax.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
